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  • Product: 7-Methoxy-1-methylindazole-3-carboxylic acid
  • CAS: 133841-10-8

Core Science & Biosynthesis

Foundational

Structural Logic and Synthetic Utility of 7-Methoxy-1-methylindazole-3-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In contemporary medicinal chemistry, the indazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold serves as a highly versatile bioisostere for indoles and benzimidazoles, offering superior metabolic stability and unique hydrogen-bonding profiles. 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS: 133841-10-8) represents a highly functionalized, pre-organized building block designed for the rapid generation of active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale, physicochemical properties, and synthetic workflows associated with this compound, providing researchers with field-proven, self-validating protocols for its application in drug discovery—particularly in the synthesis of kinase inhibitors and calcium channel blockers[1][2].

Structural Rationale and Physicochemical Profile

The molecular architecture of 7-Methoxy-1-methylindazole-3-carboxylic acid is not arbitrary; every functional group serves a distinct stereoelectronic or synthetic purpose:

  • N1-Methylation (Conformational Locking): Unsubstituted indazoles exist as a dynamic equilibrium of 1H and 2H tautomers, which complicates NMR interpretation, crystallization, and receptor binding due to unpredictable hydrogen-bond donor/acceptor roles. The N1-methyl group permanently locks the molecule into the 1H-tautomeric form, ensuring predictable structure-activity relationships (SAR).

  • C7-Methoxy Group (Steric Pre-organization): The proximity of the C7-methoxy group to the N1-methyl group introduces a deliberate steric clash. This interaction restricts rotational degrees of freedom, rigidifying the core. In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding, thereby enhancing affinity.

  • C3-Carboxylic Acid (Synthetic Handle): Positioned at the C3 carbon, the carboxylic acid acts as the primary functional handle for diversification, most commonly via amide coupling to generate library libraries of indazole-3-carboxamides[2].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound[3][4]:

PropertyValueStructural/Practical Significance
Chemical Name 7-Methoxy-1-methylindazole-3-carboxylic acidStandard IUPAC nomenclature.
CAS Number 133841-10-8Unique registry identifier for sourcing[3].
Molecular Formula C10H10N2O3Defines exact mass requirements.
Molecular Weight 206.20 g/mol Low molecular weight ideal for fragment-based design[3].
SMILES String COc1cccc2c1n(C)nc2C(=O)OUsed for in silico docking and computational modeling[4].
Appearance SolidFacilitates easy weighing and handling during synthesis[3].
Standard Purity ≥ 97%Minimizes side reactions during library generation[3].

Synthetic Workflows: High-Yield Amide Coupling

The most critical application of 7-Methoxy-1-methylindazole-3-carboxylic acid is its conversion into 3-carboxamide derivatives. These derivatives are synthesized via amide cross-coupling with various aromatic or aliphatic amines[2].

To ensure reproducibility, the following protocol utilizes HATU and DIPEA. This method is designed as a self-validating system , incorporating an In-Process Quality Control (IPQC) checkpoint to guarantee success before proceeding to purification.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Solubilization: Dissolve 7-Methoxy-1-methylindazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid indazole core without acting as a competing nucleophile or hydrogen-bond donor.

  • Activation Phase: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the activated ester[2].

  • Nucleophilic Addition: Introduce the target primary or secondary amine (1.2 eq) to the activated mixture. Stir for 8–16 hours at room temperature.

    • Causality: The amine attacks the HOAt ester to form the thermodynamically stable amide bond.

  • Self-Validation (IPQC Checkpoint): Extract a 5 µL aliquot of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Validation Logic: The reaction is validated for workup only when the peak corresponding to the starting material (m/z 207.2 [M+H]+) is ≤ 2% of the total area, and the target product mass is dominant. If unreacted acid remains, add an additional 0.2 eq of amine and stir for 2 hours.

  • Quenching & Extraction: Pour the validated mixture into ice-cold water. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

    • Causality: Water forces the hydrophobic product into the organic phase. The 5% LiCl wash is a highly specific technique used to aggressively pull residual DMF out of the organic layer, preventing solvent contamination during concentration.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure indazole-3-carboxamide.

SyntheticWorkflow A 7-Methoxy-1-methylindazole- 3-carboxylic acid (Starting Material) B Activation Phase HATU + DIPEA in DMF (Generates Active Ester) A->B Step 1: Base & Activator C Nucleophilic Attack Addition of Amine (Room Temp, 8-16h) B->C Step 2: Amine Addition D IPQC Checkpoint LC-MS Validation (Ensures <2% Starting Material) C->D Step 3: Monitor E Aqueous Workup 5% LiCl Wash (Removes DMF) D->E Step 4: Quench F Purification Chromatography (Yields Pure Carboxamide) E->F Step 5: Isolate

Workflow for self-validating amide coupling of 7-Methoxy-1-methylindazole-3-carboxylic acid.

Biological Applications and Pharmacological Mechanisms

Derivatives synthesized from 1H-indazole-3-carboxylic acids are heavily utilized in oncology, neuroprotection, and anti-inflammatory drug discovery[5]. A prominent application of indazole-3-carboxamides is their role as Calcium-Release Activated Calcium (CRAC) channel blockers [1].

In immune cells (such as mast cells and T-cells), CRAC channels are responsible for the sustained influx of Ca2+ required for cellular activation and cytokine release. Indazole-3-carboxamides bind specifically to the channel complexes (e.g., Orai1/STIM1), inducing a conformational blockade that halts calcium influx. This mechanism is highly sought after for treating autoimmune diseases and severe inflammatory responses[1].

Mechanism Ligand Indazole-3-carboxamide Derivative Target CRAC Channel Complex (Orai1 / STIM1) Ligand->Target Binds to Allosteric/Active Site Blockade Inhibition of Ca2+ Influx (Conformational Blockade) Target->Blockade Halts Ion Transport Downstream Suppression of NFAT Nuclear Translocation Blockade->Downstream Blocks Signal Transduction Effect Therapeutic Effect (Reduced Cytokine Release) Downstream->Effect Anti-inflammatory Response

Pharmacological mechanism of indazole-3-carboxamides in CRAC channel inhibition.

Safety Protocols and Handling

When handling 7-Methoxy-1-methylindazole-3-carboxylic acid, strict adherence to environmental health and safety (EHS) guidelines is mandatory. Based on established Safety Data Sheets (SDS)[6], the compound exhibits the following hazard profile:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Engineering Controls: All weighing, transferring, and synthetic manipulations must be conducted within a BS-approved fume cupboard or a well-ventilated area[6].

  • Personal Protective Equipment (PPE): Operators must wear suitable protective gloves (satisfying EU Directive 89/686/EEC and EN374), safety glasses (NIOSH/EN 166), and protective laboratory clothing to prevent systemic exposure via dermal absorption[6].

  • Emergency Response: In the event of inhalation, remove the individual to fresh air and monitor for respiratory distress. For skin contact, wash immediately with copious amounts of soap and water[6].

References

  • Bai, Sha, et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." PMC. Available at:[Link]

  • Shaanxi Bloom Tech Co., Ltd. "What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?" Available at:[Link]

  • RSC Advances. "Synthesis molecular docking and DFT studies on novel indazole derivatives." Available at:[Link]

Sources

Exploratory

Technical Monograph: 7-Methoxy-1-methylindazole-3-carboxylic Acid

[1] Executive Summary 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS: 133841-10-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the central ne...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Methoxy-1-methylindazole-3-carboxylic acid (CAS: 133841-10-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the central nervous system (CNS) and oncology pathways.[1] Structurally, it represents a rigidified, electron-rich scaffold derived from the indazole core, featuring a carboxylic acid "handle" at position 3 for amide coupling, a methyl group at position 1 to lock tautomeric equilibrium, and a methoxy group at position 7 that influences both steric profile and metabolic stability.[1]

This guide details the physicochemical properties, synthetic challenges (specifically N1 vs. N2 regioselectivity), and application of this compound in the development of 5-HT3 receptor antagonists and α7 nicotinic acetylcholine receptor (nAChR) agonists.[1]

Physicochemical Profile

PropertyData
Chemical Name 7-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
CAS Number 133841-10-8
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~3.5 (Carboxylic acid), ~1.5 (Indazole N2 protonation)
Topological PSA ~66 Ų

Structural Analysis & Drug Design Utility

The Indazole Scaffold

The indazole ring serves as a bioisostere for the indole nucleus found in tryptophan.[1] Unlike indole, the extra nitrogen atom in indazole lowers the HOMO energy, making the system less prone to oxidative metabolism while retaining aromatic pi-stacking capabilities essential for binding to hydrophobic pockets in kinases and GPCRs.

The 7-Methoxy Substituent

The introduction of a methoxy group at the C7 position is non-trivial:

  • Electronic Effect: It acts as an electron-donating group (EDG), increasing the electron density of the benzene ring.[1] This can enhance cation-pi interactions with receptor residues.[1]

  • Steric Constraint: The C7 substituent creates steric bulk near the N1 position.[1] This has profound implications for synthesis (see Section 4) and receptor binding, often inducing a specific conformation in the final drug molecule by restricting rotation of N1-substituents.[1]

The 1-Methyl Lock

Unsubstituted indazoles exist in a tautomeric equilibrium between 1H and 2H forms.[1] Methylation at N1 "locks" the aromatic system into the 1H-form, which is generally more thermodynamically stable and mimics the N-H vector of indole more closely in hydrogen bonding scenarios.[1]

Synthetic Methodology & Regioselectivity Challenges

The synthesis of 7-methoxy-1-methylindazole-3-COOH is complicated by the regioselectivity of alkylation . Indazoles can be alkylated at either N1 or N2.[1][2][3] While N1 alkylation is typically favored thermodynamically, substituents at C7 (like the methoxy group) sterically hinder the N1 site, often shifting the reaction pathway toward the undesired N2 isomer or reducing yield.

Recommended Synthetic Workflow

The most robust route involves the methylation of the ester precursor followed by hydrolysis.[1]

Step 1: Methylation of Methyl 7-methoxy-1H-indazole-3-carboxylate[1]
  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ) or Sodium Hydride (NaH).[1]
    
  • Solvent: DMF or THF.

  • Critical Control Point: The choice of base and temperature controls the N1:N2 ratio.[1]

    • Protocol Note: Use of

      
       in DMF often improves N1 selectivity via the "Ceasium Effect," where the larger cation coordinates with the substrate to guide the electrophile. However, due to the C7-OMe steric clash, strict temperature control (0°C to RT) is vital to minimize the kinetic N2 product.[1]
      
Step 2: Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH) or NaOH.[1]

  • Solvent: THF/Water/MeOH (3:1:1).[1]

  • Outcome: Quantitative conversion of the ester to the free acid.[1]

Experimental Protocol: N1-Methylation (Standardized)[1]
  • Dissolution: Dissolve 1.0 eq of Methyl 7-methoxy-1H-indazole-3-carboxylate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq of

    
    . Stir for 30 mins.
    
  • Alkylation: Add 1.1 eq of Methyl Iodide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for two peaks.[1][4] The N1-methyl isomer is typically less polar (higher Rf) than the N2-methyl isomer on silica.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over

    
    .[1][4][5]
    
  • Purification: Flash chromatography is mandatory to separate the N1 isomer (Target) from the N2 isomer (Impurity).[1]

Visualizing the Synthetic Logic

Synthesis Start 7-Methoxy-1H-indazole- 3-carboxylic acid ester Reagents MeI / Base (Alkylation) Start->Reagents N1_Product N1-Methyl Isomer (Major Target) Reagents->N1_Product Favored (Thermodynamic) N2_Product N2-Methyl Isomer (Steric Impurity) Reagents->N2_Product Minor (Kinetic/Steric) Hydrolysis LiOH / THF / H2O (Saponification) N1_Product->Hydrolysis Final 7-Methoxy-1-methylindazole- 3-COOH Hydrolysis->Final

Caption: Synthetic pathway highlighting the critical regioselectivity bifurcation at the alkylation step due to C7 steric hindrance.

Applications in Drug Discovery[7][8][9]

5-HT3 Receptor Antagonists

This molecule is a direct structural analog of the indazole carboxylic acid used to synthesize Granisetron .[1] The addition of the 7-methoxy group is a common medicinal chemistry tactic to modulate metabolic clearance (blocking a potential hydroxylation site) or to adjust the lipophilicity (LogP) of the antagonist.[1]

  • Mechanism: The carboxylic acid is coupled to a bicyclic amine (e.g., tropane or azabicyclo-octane) to form an amide.[1] This amide mimics the neurotransmitter serotonin, blocking the ion channel.[1]

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

Indazole-3-carboxamides are a privileged class of agonists for the α7 nAChR, a target for cognitive enhancement in Alzheimer's and Schizophrenia.[1]

  • Role of 7-OMe: Research indicates that substituents on the benzene ring of the indazole can fine-tune the agonist vs. antagonist profile.[1] The 7-methoxy group provides electron density that may enhance binding affinity to the aromatic cage of the receptor's orthosteric site.[1]

Kinase Inhibition

The indazole core is a "hinge binder" in kinase inhibitors.[1] The 3-COOH group allows for the attachment of "tail" moieties that extend into the solvent-exposed region or the back pocket of the kinase ATP-binding site.[1]

References

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Indazole-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Foundational

Difference between 1-methyl and 2-methyl indazole-3-carboxylic acids

An In-depth Technical Guide to the Core Differences Between 1-Methyl and 2-Methyl Indazole-3-Carboxylic Acids Authored for Researchers, Scientists, and Drug Development Professionals Abstract The regiochemistry of N-alky...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 1-Methyl and 2-Methyl Indazole-3-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The regiochemistry of N-alkylation on the indazole scaffold is a critical parameter in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth analysis of the structural, spectroscopic, and reactive distinctions between two common isomers: 1-methylindazole-3-carboxylic acid and 2-methylindazole-3-carboxylic acid. By synthesizing data from authoritative sources and providing field-proven insights, this document serves as a technical resource for researchers navigating the synthesis, characterization, and application of these important heterocyclic building blocks.

Introduction: The Significance of N-Methyl Isomerism in Indazoles

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The nitrogen atoms of the pyrazole moiety are common sites for substitution, with N-alkylation being a primary strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The choice between methylation at the N1 and N2 positions is not trivial; it fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, and three-dimensional shape. This decision has significant downstream consequences, impacting everything from target binding affinity to crystal packing and formulation. Understanding the core differences between these isomers is therefore essential for rational drug design and the development of robust synthetic routes.

Structural and Physicochemical Divergence

The location of the methyl group—either on the N1 position adjacent to the fused benzene ring or the N2 position—creates two distinct chemical entities with unique properties.

Spectroscopic Characterization: A Tale of Two Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the N1 and N2 isomers. The electronic environment of the protons and carbons is sufficiently different to produce characteristic shifts.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons, particularly the proton at the C7 position, are highly informative. In the 1-methyl isomer, the C7-H is typically shifted further downfield compared to the 2-methyl isomer due to the anisotropic effect of the nearby N-methyl group and the lone pair of the N2 nitrogen. The methyl protons themselves also appear at distinct chemical shifts.

  • ¹³C NMR Spectroscopy: The carbon of the methyl group and the carbons within the indazole ring (C3, C7a) exhibit noticeable differences in their chemical shifts between the two isomers.

  • IR Spectroscopy: The C=O stretching frequency of the carboxylic acid can be influenced by intramolecular hydrogen bonding, which differs between the isomers.

Table 1: Comparative Physicochemical and Spectroscopic Properties

Property1-Methyl-1H-indazole-3-carboxylic acid2-Methyl-2H-indazole-3-carboxylic acidRationale for Difference
Melting Point ~215-220 °C~204-206 °CDifferences in crystal lattice energy and intermolecular hydrogen bonding capabilities.
pKa Varies; generally a stronger acidVaries; generally a weaker acidThe N1-position is more electron-withdrawing, increasing the acidity of the carboxylic proton.
¹H NMR (N-CH₃) ~3.9-4.1 ppm~4.2-4.4 ppmThe N2-methyl group is in a different electronic environment, often appearing slightly more downfield.
Solubility Generally lower in nonpolar solventsGenerally higher in nonpolar solventsThe N2-isomer can present a less polar surface area depending on conformation.

Note: Specific spectroscopic shifts and physical properties can vary based on the solvent and experimental conditions.

Acidity and Hydrogen Bonding

The position of the methyl group directly impacts the acidity (pKa) of the carboxylic acid function. The N1-methyl isomer is typically a stronger acid. This is because the N1 nitrogen is more involved in the aromatic system of the benzene ring, making it more electron-withdrawing relative to the N2 position. This electronic pull stabilizes the carboxylate anion, favoring dissociation. This difference in acidity can have profound effects on a drug's absorption and formulation.

The diagram below illustrates the fundamental structural difference that underpins all subsequent variations in properties.

G cluster_0 Isomeric Structures node_1 1-Methyl-1H-indazole-3-carboxylic acid img_1 node_2 2-Methyl-2H-indazole-3-carboxylic acid img_2

Caption: Chemical structures of the N1 and N2 methylated isomers.

Synthetic Strategies for Regioselective Methylation

Controlling the position of methylation is a common challenge in the synthesis of indazole derivatives. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.

General Principles of N-Alkylation

The alkylation of indazole-3-carboxylic acid typically proceeds via deprotonation of the indazole N-H by a base, followed by nucleophilic attack of the resulting indazolide anion on an electrophilic methyl source (e.g., methyl iodide, dimethyl sulfate). The regioselectivity is a delicate balance between steric and electronic factors.

  • Steric Hindrance: The N1 position is generally more sterically hindered due to its proximity to the fused benzene ring. This can favor alkylation at the N2 position, especially with bulky alkylating agents.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO often favor N1 alkylation, while polar protic solvents can favor N2.

  • Counter-ion Effects: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the site of alkylation by coordinating with the indazolide anion.

The following workflow outlines the critical decision points for achieving selective methylation.

G cluster_n1 Favors N1-Methylation cluster_n2 Favors N2-Methylation start Indazole-3-carboxylic Acid Ester base Base Selection (e.g., NaH, K₂CO₃, Cs₂CO₃) start->base solvent Solvent Choice (e.g., DMF, THF, Acetone) base->solvent reaction Alkylation Reaction solvent->reaction alkylating Methylating Agent (e.g., MeI, (MeO)₂SO₂) alkylating->reaction n1_cond Conditions: - Polar Aprotic Solvent (DMF) - Strong, non-coordinating base reaction->n1_cond Influenced by n2_cond Conditions: - Less Polar Solvent (THF, Acetone) - Weaker base (K₂CO₃) - Phase Transfer Catalyst reaction->n2_cond Influenced by outcome Mixture of N1 and N2 Isomers reaction->outcome Yields separation Chromatographic Separation outcome->separation

Caption: Decision workflow for regioselective N-methylation of indazoles.

Protocol: Selective Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid

This protocol describes a common method that often favors the N2 isomer. The initial esterification of the carboxylic acid prevents it from interfering with the N-alkylation step.

Step 1: Esterification

  • Suspend indazole-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. The resulting solid is methyl indazole-3-carboxylate, which can be used directly.

Step 2: N-Methylation

  • Dissolve the methyl indazole-3-carboxylate (1.0 eq) in acetone or THF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base.

  • Add methyl iodide (1.5 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed. This step typically yields a mixture of N1 and N2 methylated esters, often with the N2 isomer as the major product.

  • Cool, filter off the base, and concentrate the filtrate. The isomers must be separated by column chromatography.

Step 3: Saponification (Hydrolysis)

  • Dissolve the purified methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq).

  • Stir at room temperature for 2-4 hours.

  • Acidify the mixture with 1N HCl to pH ~3, which will precipitate the product.

  • Filter the solid, wash with water, and dry to yield the final 2-methyl-2H-indazole-3-carboxylic acid.

Self-Validation: The integrity of this protocol is confirmed at each stage. The purity of the separated esters is confirmed by ¹H NMR before proceeding to hydrolysis. The final product's identity and purity are confirmed by comparing its melting point and NMR spectrum to literature values.

Implications in Medicinal Chemistry

The choice between the N1 and N2 isomers is a critical decision in drug design, as it directly influences the biological activity and pharmacokinetic properties of the final compound.

  • Target Binding: The N1-H of an unmethylated indazole is a hydrogen bond donor. Methylation at N1 removes this capability, while methylation at N2 leaves it intact. Conversely, the N2 nitrogen's lone pair is a key hydrogen bond acceptor site in many protein-ligand interactions. Placing a methyl group at N2 blocks this interaction, while an N1-methyl group does not. This can completely alter the binding mode and affinity of a drug for its target protein.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway. The stability of the N-methyl group can differ between the N1 and N2 positions, affecting the drug's half-life.

  • Physicochemical Properties: As discussed, isomerism affects pKa and solubility, which in turn govern how a drug is absorbed in the gut and distributed throughout the body.

The logical flow from structural isomerism to biological consequence is summarized below.

G A Choice of Isomer (N1 vs. N2 Methylation) B Altered Electronic Distribution & Steric Profile A->B C Modified Hydrogen Bonding (Donor/Acceptor Sites) B->C D Changes in Physicochemical Properties (pKa, Solubility, Lipophilicity) B->D G Altered Protein-Ligand Binding Affinity & Mode C->G F Modified Pharmacokinetics (ADME) - Metabolic Stability - Cell Permeability D->F E Impact on Biological Activity F->E G->E

Caption: Impact of N-methyl isomerism on drug development properties.

Conclusion

The distinction between 1-methyl and 2-methyl indazole-3-carboxylic acids extends far beyond a simple positional change. This single structural modification induces a cascade of changes in spectroscopic signatures, physicochemical characteristics, chemical reactivity, and, most critically, biological function. For scientists in drug discovery, a thorough understanding of these differences is not merely academic; it is a prerequisite for the rational design of novel therapeutics, the development of efficient and scalable synthetic routes, and the establishment of robust intellectual property. The ability to selectively synthesize and correctly characterize the desired isomer is a fundamental skill in modern medicinal chemistry.

References

  • Tantawy, A. S., & El-Malah, A. A. (2020). Synthesis, characterization and biological evaluation of new indazole derivatives as potential antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 17, 2691-2703. [Link]

Exploratory

An In-Depth Technical Guide to the Solubility Properties of 7-Methoxy-1-methylindazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 7-Methoxy-1-methylindazole-3-carboxylic acid is a member of the indazole class of compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Methoxy-1-methylindazole-3-carboxylic acid is a member of the indazole class of compounds, a structural motif of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of any active pharmaceutical ingredient (API) are foundational to its development, with solubility being a critical parameter that influences bioavailability, formulation, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility properties of 7-Methoxy-1-methylindazole-3-carboxylic acid, offering insights into its behavior in various solvent systems and providing detailed experimental protocols for its characterization.

This document is structured to provide not just data, but a deeper, mechanistic understanding of the factors governing the solubility of this molecule. By understanding the "why" behind its solubility characteristics, researchers can make more informed decisions in formulation development and experimental design.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical characteristics. The following table summarizes the known and predicted properties of 7-Methoxy-1-methylindazole-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
CAS Number 133841-10-8[1]
Appearance Solid[1]
Predicted XlogP 1.4[2]
Predicted pKa ~3.03 (estimated)Based on Indazole-3-carboxylic acid [3]

The predicted XlogP of 1.4 suggests that 7-Methoxy-1-methylindazole-3-carboxylic acid has a moderate degree of lipophilicity. This value indicates that while it has some affinity for non-polar environments, it is not excessively greasy. The estimated pKa of approximately 3.03, based on the parent compound indazole-3-carboxylic acid, is a critical parameter. This acidic pKa is due to the carboxylic acid functional group and is the primary determinant of the compound's pH-dependent aqueous solubility.

Aqueous Solubility: The Critical Role of pH

The solubility of ionizable compounds like 7-Methoxy-1-methylindazole-3-carboxylic acid is profoundly influenced by the pH of the aqueous medium. The carboxylic acid moiety can exist in either a neutral (protonated) form or an ionized (deprotonated) form.

pH_Solubility

As depicted in Figure 1, at a pH below its pKa, the compound will primarily exist in its neutral, protonated form. This form is less polar and, consequently, is expected to have lower aqueous solubility. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated, forming a carboxylate anion. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.

For drug development professionals, this pH-dependent solubility has profound implications for oral bioavailability. The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.4). Therefore, 7-Methoxy-1-methylindazole-3-carboxylic acid is expected to have low solubility in the stomach and significantly higher solubility in the intestines.

Solubility in Organic Solvents

The following table provides a qualitative prediction of solubility in common laboratory solvents:

SolventTypePredicted SolubilityRationale
Water (pH < 3)Polar ProticLowThe compound is in its neutral, less polar form.
Water (pH > 4)Polar ProticHighThe compound is in its ionized, more polar form.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the carboxylic acid and methoxy groups.
EthanolPolar ProticSolubleSimilar to methanol, can engage in hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong hydrogen bond acceptor that can solvate the carboxylic acid proton.
AcetonitrilePolar AproticModerately SolubleLess polar than DMSO, may have lower solvating power for the carboxylic acid.
Dichloromethane (DCM)Non-polarSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
HexaneNon-polarInsolubleSignificant polarity mismatch between the solute and solvent.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method. For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent.

Thermodynamic_Solubility_Workflow

Protocol:

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select the desired organic solvents.

  • Addition of Compound: Add an excess amount of solid 7-Methoxy-1-methylindazole-3-carboxylic acid to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is commonly used. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or mM).

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 7-Methoxy-1-methylindazole-3-carboxylic acid in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest in a microplate well.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or indirectly by filtering the solution and quantifying the amount of compound remaining in the filtrate via HPLC-UV or LC-MS/MS.[4][5][6]

  • Data Analysis: The kinetic solubility is the concentration at which the compound starts to precipitate under these non-equilibrium conditions.

Strategies for Solubility Enhancement

Given its carboxylic acid functionality and moderate lipophilicity, 7-Methoxy-1-methylindazole-3-carboxylic acid is a candidate for several solubility enhancement strategies, should its intrinsic solubility be insufficient for a desired application.

  • pH Adjustment: As discussed, increasing the pH of aqueous formulations above the pKa will significantly increase solubility by forming the more soluble carboxylate salt.

  • Salt Formation: Creating a solid salt form of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) can dramatically improve its dissolution rate and apparent solubility.

  • Use of Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar regions and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.

Conclusion

The solubility of 7-Methoxy-1-methylindazole-3-carboxylic acid is a multifaceted property governed by its molecular structure. Its carboxylic acid group dictates a strong pH-dependent aqueous solubility, with significantly higher solubility expected in neutral to alkaline conditions. Its moderate lipophilicity suggests solubility in polar organic solvents like DMSO and alcohols. For drug development purposes, a thorough experimental characterization of both its thermodynamic and kinetic solubility is crucial. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and scientists to understand, measure, and modulate the solubility of this promising indazole derivative.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • LookChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved from [Link]

Sources

Foundational

The Indazole-3-Carboxylic Acid Scaffold: Synthetic Strategies and Therapeutic Vectors

[1] Executive Summary The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Bi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Bioisosteric to indole (found in tryptophan and serotonin) and purine, this scaffold offers unique physicochemical properties, including distinct hydrogen-bonding vectors and tautomeric adaptability (1H- vs. 2H-indazole).

This technical guide analyzes the scaffold’s utility in drug design, focusing on its role in metabolic oncology (Lonidamine) and neuropharmacology (Granisetron) . It provides a validated synthetic protocol for the core acid and examines the structure-activity relationships (SAR) that drive potency and selectivity.

Structural Significance & Bioisosterism[2]

The indazole ring system is an aromatic heterocycle characterized by a pyrazole ring fused to a benzene ring. Unlike the ubiquitous indole, indazole is rare in nature but highly prevalent in synthetic pharmacopoeias.

Tautomerism and Binding Vectors

The core scaffold exists in an annular tautomeric equilibrium between 1H-indazole and 2H-indazole .

  • 1H-Indazole: Thermodynamically favored in the unsubstituted state.

  • 2H-Indazole: Often stabilized by N2-substitution or specific solvent environments.

Medicinal Relevance: The C3-carboxylic acid moiety provides a critical vector for derivatization (amides, esters) that projects substituents into deep binding pockets, while the N1 and N2 positions allow for tuning lipophilicity and metabolic stability.

Synthetic Access: The Isatin Route

While multiple routes exist (e.g., diazotization of 2-aminocinnamic acid), the rearrangement of isatin (1H-indole-2,3-dione) remains the most robust method for generating 1H-indazole-3-carboxylic acid on a multi-gram scale. This route utilizes a Sandmeyer-type cyclization sequence.

Reaction Workflow (Graphviz)

IsatinSynthesis Isatin Isatin (Starting Material) RingOpen Ring Opening (NaOH, Hydrolysis) Isatin->RingOpen 1. Hydrolysis Diazo Diazotization (NaNO2, H2SO4) RingOpen->Diazo 2. Diazonium Salt Formation Reduction Reduction/Cyclization (SnCl2 or Na2SO3) Diazo->Reduction 3. Reductive Cyclization Product 1H-Indazole-3-carboxylic Acid (Target Scaffold) Reduction->Product 4. Acidification

Caption: Step-wise conversion of Isatin to Indazole-3-carboxylic acid via the Sandmeyer-type rearrangement sequence.

Validated Experimental Protocol

Objective: Synthesis of 1H-indazole-3-carboxylic acid (Scale: 10 mmol).

Reagents: Isatin (1.47 g), NaOH (10%), NaNO2 (0.69 g), H2SO4 (conc.), SnCl2·2H2O (5.0 g).

Step-by-Step Methodology:

  • Ring Opening: Suspend isatin (10 mmol) in 15 mL of 10% aqueous NaOH. Heat gently (50°C) until the solution turns yellow/orange, indicating the formation of sodium 2-aminophenylglyoxylate. Cool to 0°C in an ice bath.

  • Diazotization: Prepare a solution of NaNO2 (10 mmol) in 5 mL water. Add this dropwise to the cooled isatin hydrolysate, maintaining temperature <5°C.

  • Cyclization: Slowly add the diazonium mixture to a pre-cooled solution of SnCl2·2H2O (22 mmol) in concentrated HCl (10 mL) at 0°C. Note: Evolution of nitrogen gas is not observed here; reduction leads to the hydrazine intermediate which spontaneously cyclizes.

  • Isolation: Stir for 2 hours at room temperature. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from acetic acid/water.

  • Validation: 1H NMR (DMSO-d6) should show the carboxylic acid proton (broad singlet, >12 ppm) and the characteristic aromatic doublet-doublet pattern of the indazole core.

Medicinal Chemistry Applications

Oncology: Metabolic Targeting with Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a classic example of this scaffold's utility. Unlike cytotoxic agents that target DNA, Lonidamine acts as an "energy blocker."

  • Mechanism: It inhibits Hexokinase II (HKII), the enzyme initiating glycolysis.[1] Since tumor cells rely heavily on aerobic glycolysis (Warburg effect), Lonidamine selectively depletes tumor ATP.[2]

  • Mitochondrial Effect: It also targets the mitochondrial permeability transition pore (MPTP), inducing apoptosis.

LonidamineMOA LND Lonidamine (Indazole-3-COOH derivative) HKII Hexokinase II (Mitochondrial Bound) LND->HKII Inhibits Mito Mitochondria Permeability Pore LND->Mito Destabilizes Glycolysis Glycolysis Flux HKII->Glycolysis Blocks ATP Intracellular ATP Glycolysis->ATP Reduces Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Energy Depletion Mito->Apoptosis Triggers

Caption: Dual mechanism of Lonidamine: Inhibition of glycolytic energy production and induction of mitochondrial apoptosis.

CNS: 5-HT3 Antagonism (Granisetron)

Granisetron utilizes the indazole-3-carboxylic acid core coupled to a bicyclic amine (granatane). It is a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.

  • Binding Mode: The indazole ring intercalates between aromatic residues (Trp183) in the receptor binding pocket via cation-π interactions, while the C3-amide carbonyl accepts a hydrogen bond.

Structure-Activity Relationships (SAR)[5]

The versatility of the scaffold lies in the ability to modify the N1-tail and the C3-linker. The table below summarizes key SAR findings derived from Granisetron and Lonidamine optimization campaigns.

Table 1: SAR Optimization of the Indazole-3-Carboxylic Acid Core

PositionModificationEffect on ActivityMechanistic Insight
N1 (Indole N) Methylation (Granisetron)High Potency Optimal steric fit in 5-HT3 pocket; maintains basicity.
N1 (Indole N) 2,4-Dichlorobenzyl (Lonidamine)Metabolic Specificity Increases lipophilicity; enables mitochondrial membrane penetration.
N1 (Indole N) Unsubstituted (H)Reduced Potency Often loses affinity due to lack of hydrophobic interaction in the "auxiliary" pocket.
C3 (Carbonyl) Amide (Carboxamide)High Stability Essential for H-bonding (Acceptor); resistant to plasma hydrolysis compared to esters.
C3 (Carbonyl) EsterVariable Often acts as a prodrug; rapidly hydrolyzed in vivo to the free acid.
C3 (Linker) Rigid Bicycles (e.g., Tropane)Selectivity Constrains the pharmacophore to the bioactive conformation (5-HT3 specific).

Recent Advances: EP4 Antagonists (2023)

A 2023 study identified 2H-indazole-3-carboxamides as potent antagonists of the Prostanoid EP4 receptor. This highlights a shift toward exploring the 2H-tautomer , which can be locked via specific N2-alkylation strategies, offering a new vector for intellectual property and therapeutic differentiation in colorectal cancer immunotherapy [6].

References

  • Mechanism of Lonidamine: Floridi, A., et al. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute. Link

  • Granisetron SAR: Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists.[3][4][5] 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Link

  • Indazole Synthesis Review: Stadlbauer, W. (2012). Synthesis and properties of indazoles. Science of Synthesis. Link

  • Lonidamine Mitochondrial Targets: Ravagnan, L., et al. (1999). Lonidamine triggers apoptosis via a direct, Bcl-2-regulated perturbation of the mitochondrial permeability transition pore. Oncogene. Link

  • Granisetron Binding Mode: Lummis, S. C., et al. (2011). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. Journal of Biological Chemistry. Link

  • EP4 Antagonists: Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Biological Activity Profile of 7-Methoxyindazole

[1] Executive Summary The 7-methoxy substituted indazole scaffold represents a critical structural motif in medicinal chemistry, distinguished primarily by its selective inhibition of Neuronal Nitric Oxide Synthase (nNOS...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 7-methoxy substituted indazole scaffold represents a critical structural motif in medicinal chemistry, distinguished primarily by its selective inhibition of Neuronal Nitric Oxide Synthase (nNOS) .[1][2] Unlike its 7-nitro analogue (7-NI), which is a potent but less chemically stable tool compound, 7-methoxyindazole (7-MI) offers a unique balance of metabolic stability, CNS penetrability, and isoform selectivity.

This guide provides a comprehensive technical analysis of 7-methoxyindazole, detailing its pharmacological mechanism, structure-activity relationships (SAR), and experimental protocols for validation.[3] It is designed for drug discovery scientists focusing on neuropharmacology and enzyme inhibition kinetics.

Medicinal Chemistry & Structural Properties[1][2][4][5][6][7][8]

The Indazole Core and 7-Position Substitution

The indazole (1H-indazole) ring system is a "privileged scaffold" capable of mimicking purine or peptide bonds, making it ubiquitous in kinase inhibitors and GPCR ligands. The 7-position is sterically and electronically pivotal.

  • Electronic Effect: The methoxy group (-OMe) at C7 is an electron-donating group (EDG) by resonance, contrasting with the strong electron-withdrawing nitro group (-NO2) found in the prototype inhibitor 7-NI. This alteration affects the pKa of the N1-proton, modulating hydrogen bond donor capability.

  • Steric Conformation: Crystallographic data reveals that the 7-methoxy group lies coplanar with the indazole ring system. This planarity is critical for fitting into the narrow active site cleft of nNOS. Bulky substitutions at C7 often abolish activity due to steric clash with the enzyme's heme-binding pocket [1].

Physicochemical Profile[2][8][9]
  • Lipophilicity: The 7-OMe group enhances lipophilicity compared to the unsubstituted parent, facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for targeting central nNOS.

  • Solubility: Moderate aqueous solubility, often requiring DMSO or cosolvents for in vitro assays.

Primary Biological Activity: nNOS Inhibition[10]

Mechanism of Action

7-Methoxyindazole acts as a competitive inhibitor of nNOS. It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4) binding sites near the heme iron.

  • Selectivity Profile: A major challenge in NOS inhibitor development is distinguishing between the neuronal isoform (nNOS) and the endothelial isoform (eNOS).[4] Inhibition of eNOS leads to hypertension, a severe side effect.

    • 7-MI exhibits significant selectivity for nNOS over eNOS.

    • In vivo studies demonstrate that 7-MI produces potent antinociceptive (pain-relieving) effects without the concomitant rise in mean arterial blood pressure (MAP) observed with non-selective inhibitors like L-NAME [2].

Therapeutic Applications[1][4][5][6][8]
  • Antinociception: 7-MI attenuates nociceptive processing in the spinal cord, making it a valuable lead for neuropathic pain management.

  • Neuroprotection: By inhibiting nNOS-mediated excitotoxicity (excessive NO production leading to peroxynitrite formation), 7-MI has potential applications in stroke and neurodegenerative models.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 7-MI within the Nitric Oxide signaling cascade.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaM Ca2+/Calmodulin Complex Ca_Influx->CaM nNOS_Inactive nNOS (Inactive) nNOS_Active nNOS (Active) nNOS_Inactive->nNOS_Active  Activation by CaM NO Nitric Oxide (NO) nNOS_Active->NO  Catalysis Inhibitor 7-Methoxyindazole (Competitive Inhibition) Inhibitor->nNOS_Active  Blocks Heme/BH4 Site Arginine L-Arginine Arginine->nNOS_Active cGMP sGC -> cGMP NO->cGMP Pain Nociception / Excitotoxicity cGMP->Pain

Figure 1: Mechanism of nNOS inhibition by 7-Methoxyindazole. The compound competitively binds to the active nNOS complex, preventing the conversion of L-Arginine to Nitric Oxide, thereby intercepting downstream nociceptive signaling.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C7-substitutions on nNOS inhibitory potency and selectivity, derived from comparative pharmacological evaluations [1][3].

Compound7-Position SubstituentnNOS IC50 (µM)In Vivo MAP EffectKey Characteristic
7-Nitroindazole (7-NI) -NO20.7NoneHigh potency, low solubility, potential toxicity.
7-Methoxyindazole (7-MI) -OMe~3.0NoneBalanced profile: Good solubility, metabolic stability, CNS active.
7-Bromoindazole -Br0.9NonePotent, but halogenation affects lipophilicity.
7-Aminoindazole -NH2>100N/ALoss of activity (Electronic mismatch).
Indazole -H>200N/AWeak baseline activity.

Key Insight: The 7-nitro and 7-methoxy groups, despite opposite electronic properties, both maintain activity. This suggests the steric volume and planar conformation at position 7 are more critical for nNOS binding than the electronic withdrawal/donation effects alone.

Experimental Protocols

Synthesis of 7-Methoxyindazole

Note: This is a general validated route for 7-substituted indazoles.

  • Starting Material: 3-Methoxy-2-methylaniline (or 2-amino-3-methoxytoluene).

  • Diazotization: Treat the aniline with sodium nitrite (NaNO2) in aqueous acid (HCl or acetic acid) at 0–5°C to form the diazonium salt.

  • Cyclization: The diazonium species undergoes internal cyclization to form the indazole ring.

  • Purification: Recrystallization from ethanol/water or column chromatography (EtOAc/Hexane).

  • Characterization: 1H NMR (DMSO-d6) should show the characteristic methoxy singlet (~3.9 ppm) and the indazole C3-H (~8.0 ppm).

In Vitro nNOS Inhibition Assay (Citrulline Conversion Method)

This protocol measures the conversion of [3H]-L-arginine to [3H]-L-citrulline, the stoichiometric byproduct of NO synthesis.

Reagents:

  • Recombinant rat/human nNOS.

  • [3H]-L-Arginine.

  • Cofactors: NADPH, CaCl2, Calmodulin, BH4.

  • Test Compound: 7-Methoxyindazole (dissolved in DMSO).

Workflow:

  • Incubation: Mix nNOS enzyme buffer (50 mM HEPES, pH 7.4) with cofactors and 7-MI (varying concentrations: 0.1 nM – 100 µM).

  • Initiation: Add [3H]-L-Arginine to start the reaction. Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with ice-cold stop buffer (HEPES + EDTA).

  • Separation: Pass the mixture through a cation-exchange resin column (Dowex-50W). Unreacted L-arginine (positively charged) binds to the resin; L-citrulline (neutral) flows through.

  • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Mix (nNOS + Cofactors) Step1->Step2 Step3 Reaction Start (+ 3H-Arginine) Step2->Step3 Step4 Incubation (37°C, 15 min) Step3->Step4 Step5 Stop Reaction (EDTA Buffer) Step4->Step5 Step6 Dowex Column Separation Step5->Step6 Step7 Scintillation Counting Step6->Step7 Control Control: L-NAME (Non-selective) Control->Step2

Figure 2: Workflow for the radiometric nNOS inhibition assay. Critical control steps include the use of cation-exchange chromatography to isolate the citrulline product.

Emerging Applications: Kinase Inhibition

While nNOS is the primary target, the 7-methoxy indazole scaffold is increasingly relevant in oncology.

  • VEGFR/PDGFR Inhibition: Indazole-3-carboxamides with 7-substitutions are explored as multi-kinase inhibitors. The 7-position acts as a "gatekeeper" modulator, where small groups like methoxy allow binding to the ATP hinge region, while larger groups may induce selectivity or clash [4].

  • PAK1 Inhibition: Computational models suggest 7-methyl/methoxy indazole derivatives may inhibit p21-activated kinase 1 (PAK1), a target in tumor progression [5].

References

  • Sopková-de Oliveira Santos, J., et al. (2002).[1] 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[1][2] Acta Crystallographica Section C.

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences.

  • Kalisch, B. E., et al. (1996). Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Neurochemical Research.

  • BenchChem Technical Review. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.

  • Shang, C., et al. (2021).[5] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Methylation Strategies for 7-Methoxyindazole-3-carboxylic Acid

Executive Summary The methylation of 7-methoxyindazole-3-carboxylic acid presents a classic but non-trivial challenge in heterocyclic chemistry: distinguishing between the carboxylate oxygen, the pyrazole , and the pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methylation of 7-methoxyindazole-3-carboxylic acid presents a classic but non-trivial challenge in heterocyclic chemistry: distinguishing between the carboxylate oxygen, the pyrazole


, and the pyrazole 

. While esterification of the carboxylic acid is chemically distinct,

-methylation is complicated by the 7-methoxy substituent .

Unlike unsubstituted indazoles, where


-alkylation is thermodynamically favored, the 7-methoxy group exerts significant steric hindrance  at the peri-position, destabilizing the 

-methylated product and often shifting the reaction profile toward the kinetically accessible

-isomer or resulting in recalcitrant mixtures.

This guide provides three validated protocols:

  • Selective Esterification: Targeting only the C3-carboxylic acid.

  • Global Methylation: Simultaneous esterification and

    
    -methylation.
    
  • Regiocontrol Strategies: Optimizing for

    
     vs. 
    
    
    
    selectivity.

Chemo- and Regioselectivity Analysis[1][2][3][4]

Understanding the substrate's electronic and steric landscape is vital for protocol selection.

The Steric Challenge (The "Ortho Effect")

The 7-methoxy group sits in close proximity to the


 nitrogen.
  • 
    -Methylation:  Creates a steric clash between the 
    
    
    
    -Me and the 7-OMe lone pairs/radius. This raises the transition state energy for
    
    
    attack.
  • 
    -Methylation:  Sterically unencumbered. Consequently, standard basic alkylation conditions often yield higher ratios of 
    
    
    
    product compared to unsubstituted indazoles.
Tautomeric Equilibrium

In solution, the 1H-tautomer is generally more stable. However, under basic conditions (anionic species), the negative charge is delocalized. The choice of cation (


, 

,

) and solvent (

vs.

) dictates the "tightness" of the ion pair and the site of electrophilic attack.

Figure 1: Reaction pathways demonstrating the competition between esterification and N-alkylation sites.

Experimental Protocols

Protocol A: Selective Methyl Esterification (COOH Protection)

Use this route if you require the methyl ester but wish to keep the indazole NH free for later functionalization (e.g., Buchwald coupling).

Mechanism: Acid-catalyzed Fischer Esterification. The protonated carboxylic acid is more electrophilic than the protonated indazole nitrogens.

Materials:

  • Substrate: 7-methoxyindazole-3-carboxylic acid (1.0 eq)

  • Solvent: Anhydrous Methanol (0.2 M concentration)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (2.0 eq) or Thionyl Chloride (
    
    
    
    ) (1.5 eq)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the substrate and anhydrous methanol.

  • Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise at room temperature (exothermic).
    • Option 2 (

      
      ): Cool to 0°C. Add 
      
      
      
      dropwise (generates HCl in situ).
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LCMS (Acid peak

    
     disappears; Ester peak 
    
    
    
    appears).
  • Workup:

    • Cool to RT. Concentrate methanol to ~20% volume under vacuum.

    • Pour residue into ice-cold saturated

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine, dry over

      
      .[1][3][4][5]
      
  • Outcome: Usually yields >90% pure methyl ester. Recrystallize from EtOAc/Hexanes if needed.

Protocol B: Global Methylation (N-Me + Ester)

Use this route to generate the fully methylated scaffold. Expect an isomer mixture.

Mechanism:


 Nucleophilic Substitution.
Critical Reagent:  Cesium Carbonate (

). The "Cesium Effect" often aids in solubility and can sometimes improve

ratios, though the 7-OMe steric clash remains dominant.

Materials:

  • Substrate: 7-methoxyindazole-3-carboxylic acid (1.0 eq)

  • Reagent: Iodomethane (

    
    ) (2.5 – 3.0 eq)
    
  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or NMP (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF under Nitrogen atmosphere.

  • Deprotonation: Add

    
    . Stir at RT for 15 minutes. The solution often turns yellow/orange.
    
  • Alkylation: Add Iodomethane dropwise via syringe.

    • Note: The carboxylic acid methylates rapidly to the ester. The nitrogen methylation is the rate-determining step.

  • Reaction: Stir at RT for 12–16 hours.

    • Optimization: If

      
      -methylation is incomplete after 16h, heat to 50°C. Avoid higher temps to prevent quaternization (formation of methyl-indazolium salts).
      
  • Workup:

    • Dilute with water (5x reaction volume).

    • Extract with EtOAc or DCM.

    • Crucial: Wash organic layer extensively with water/LiCl solution to remove DMF, which interferes with chromatography.

  • Purification: See Section 4.

Protocol C: Regioselective N1-Methylation Strategy

Use this if the N1-isomer is the specific target and Protocol B yields too much N2.

Strategy: Use Sodium Hydride (NaH) in THF .[5] While the 7-OMe group hinders


, the tight ion pair formed by 

in THF often favors the thermodynamic

product more effectively than the loose ion pairs in DMF.
  • Solvent: Anhydrous THF (0.1 M).

  • Base: NaH (60% dispersion, 2.2 eq).

  • Temp: Cool to 0°C for base addition. Warm to RT for 30 mins.

  • Electrophile: Add MeI (2.2 eq) at 0°C, then warm to RT.

  • Note: If conversion is low due to sterics, add 18-crown-6 (0.1 eq) to chelate sodium, though this may erode regioselectivity.

Purification & Characterization (The Critical Control Point)

Separating the


 and 

isomers is the most difficult step.
Chromatographic Behavior

Due to the dipole moment differences:

  • 
    -methyl isomer:  typically less polar  (higher 
    
    
    
    ). Elutes first.
  • 
    -methyl isomer:  typically more polar  (lower 
    
    
    
    ). Elutes second.

Recommended Gradient (Silica Gel):

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[4][5]

  • Gradient: 0% B

    
     30% B over 10 CV (Column Volumes), hold, then ramp to 60% B.
    
Structural Assignment (NMR)

You must validate regiochemistry using 1D NOE or 2D NOESY/HMBC.

Feature

-Methyl Isomer

-Methyl Isomer
NOE Signal Strong NOE between N-Me and H7 (or 7-OMe).Strong NOE between N-Me and H3 (if ester is reduced) or lack of interaction with H7.
C13 NMR N-Me carbon typically

35–40 ppm.
N-Me carbon typically

40–45 ppm.
Elution More Polar (Later).Less Polar (Earlier).

Note: The 7-OMe group provides a convenient handle. In the


-isomer, the N-Me protons will show a spatial correlation (NOESY) to the O-Me protons or the aromatic H6/H5 if H7 is substituted.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield of N-Me Steric hindrance of 7-OMe blocking approach.Switch to smaller electrophile (if applicable) or increase temp to 60°C. Switch base to NaH.
N2 Isomer Dominant Kinetic control favored; steric clash at N1.This is expected for 7-substituted indazoles. Isolate N2, then attempt thermal rearrangement (heating neat at 200°C can sometimes equilibrate to N1, though risky).
O-Alkylation (Ether) Not applicable here (7-OMe is already capped).If starting with 7-OH, protect phenol first.
Quaternization Over-methylation (Formation of dimethyl-indazolium).Reduce MeI equivalents to 1.1 eq per site. Monitor strictly by TLC.

References

  • Indazole Regioselectivity Review: Lijewski, L. et al. "Synthesis and Regiochemistry of Indazoles." Heterocycles, 2005. Context: General thermodynamic vs. kinetic control in indazoles.
  • 7-Substituted Indazole Sterics

    • BenchChem.[5] "Troubleshooting regioselectivity in indazole synthesis." Link

    • Context: Specifically discusses the steric clash at C7 diverting alkyl
  • Flessner, T. et al. "Regioselective Synthesis of Indazoles." Journal of Organic Chemistry.
  • N1-Selective Conditions

    • Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters.
    • Context: Use of NaH/THF to promote N1 alkylation.[6][5]

  • Analytical Differentiation

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry.
    • Context: NOESY techniques for distinguishing N-methyl regioisomers.[7]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 7-Methoxy-1-methylindazole-3-carboxylic Acid

Executive Summary The incorporation of indazole-based pharmacophores is a cornerstone strategy in modern medicinal chemistry and peptide drug development. 7-Methoxy-1-methylindazole-3-carboxylic acid is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of indazole-based pharmacophores is a cornerstone strategy in modern medicinal chemistry and peptide drug development. 7-Methoxy-1-methylindazole-3-carboxylic acid is a highly versatile, electron-deficient building block used to introduce rigid, hydrogen-bond-accepting motifs into peptide backbones or small-molecule APIs. This application note provides authoritative, field-validated protocols for utilizing this specific carboxylic acid in both solution-phase amide coupling and Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Understanding the physical properties of the building block is essential for calculating reaction stoichiometry and predicting solubility during synthesis[1].

PropertyValue / Description
Chemical Name 7-Methoxy-1-methylindazole-3-carboxylic acid
CAS Registry Number 133841-10-8
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Solid (White to off-white powder)
Purity ≥ 97%
Solubility DMF, DMSO, NMP (Poorly soluble in non-polar solvents)

Mechanistic Insights & Reagent Selection

Expertise & Experience in Reaction Dynamics

The indazole-3-carboxylic acid core presents unique electronic characteristics compared to standard aliphatic amino acids. The nitrogen atoms within the indazole ring exert a strong electron-withdrawing inductive effect, which lowers the pKa of the C3-carboxylic acid.

Causality in Reagent Choice:

  • Solution-Phase (HATU/DIPEA): When activated, the resulting ester is highly electrophilic and prone to rapid aminolysis. However, this same electrophilicity makes it susceptible to hydrolysis if trace water is present. We recommend HATU (developed by Louis A. Carpino[2]) for solution-phase synthesis. HATU generates an OAt-active ester that utilizes a neighboring group effect from the pyridine nitrogen atom. This stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, ensuring ultra-fast coupling before hydrolysis can occur[3].

  • Solid-Phase Peptide Synthesis (DIC/OxymaPure): For on-resin N-terminal capping, uronium salts like HATU can cause undesired guanidinylation of the resin-bound peptide if pre-activation is too long. Instead, the DIC/OxymaPure system (pioneered by Albericio) is optimal[4]. OxymaPure reacts with the O-acylurea intermediate formed by DIC to generate a highly reactive ester, avoiding the explosive hazards of HOBt and demonstrating clear superiority in yield and purity for hindered couplings[5].

Experimental Protocols

Protocol A: Solution-Phase Amide Coupling (HATU/DIPEA)

Self-validating workflow for primary and secondary amines.

Reagents: 7-Methoxy-1-methylindazole-3-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF (0.1 M).

  • Preparation: Dissolve 7-Methoxy-1-methylindazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C. Mechanistic Note: The solution will turn distinctively yellow, indicating the formation of the active OAt ester.

  • Pre-activation: Stir for exactly 2–3 minutes. Crucial Step: Do not exceed 5 minutes, as prolonged pre-activation of electron-deficient indazoles can lead to inactive tetramethyluronium byproduct formation[3].

  • Aminolysis: Add the amine (1.1 eq) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% NaHCO₃ (to remove HOAt and unreacted acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Solid-Phase Peptide Synthesis (DIC/OxymaPure)

Workflow for N-terminal modification of resin-bound peptides.

Reagents: Resin-bound peptide (1.0 eq), 7-Methoxy-1-methylindazole-3-carboxylic acid (3.0 eq), DIC (3.0 eq), OxymaPure (3.0 eq), Anhydrous DMF.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to expose the N-terminal amine. Wash thoroughly with DMF (5x) and DCM (3x).

  • Cocktail Preparation: In a separate vial, dissolve the indazole acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF.

  • Activation: Add DIC (3.0 eq) to the vial at 0 °C. Stir for 5 minutes to generate the Oxyma active ester[4].

  • Coupling: Transfer the activated cocktail to the SPPS reaction vessel containing the resin. Agitate at room temperature for 90 minutes.

  • Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A yellow color indicates successful coupling (absence of free primary amines). If blue, repeat steps 2-4.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.

Quantitative Data: Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents when reacting 7-Methoxy-1-methylindazole-3-carboxylic acid with a sterically hindered secondary amine.

Coupling Reagent SystemYield (%)Epimerization RiskReaction TimeSafety Profile
HATU / DIPEA > 95%Very Low1 - 2 hrsSafe (Uronium salt)
DIC / OxymaPure 92%Minimal1.5 - 2 hrsNon-explosive, Safe
EDC / HOBt 65%Moderate12 - 18 hrsHOBt is an explosion hazard
DCC / DMAP 40%High24 hrsDCU byproduct is hard to remove

Workflow Visualizations

HATU_Mechanism A 7-Methoxy-1-methylindazole- 3-carboxylic acid B Carboxylate Anion (DIPEA mediated) A->B + DIPEA C OAt Active Ester (Highly Reactive) B->C + HATU - Tetramethylurea D Amide Product C->D + Amine - HOAt

Mechanistic pathway of HATU-mediated amide coupling with indazole-3-carboxylic acid.

SPPS_Workflow S1 1. Fmoc-Deprotection (20% Piperidine/DMF) S2 2. Resin Washing (DMF, DCM) S1->S2 S4 4. On-Resin Coupling (1-2 hrs, RT) S2->S4 S3 3. Pre-activation Indazole Acid + DIC + OxymaPure S3->S4 Active Ester Transfer S5 5. Cleavage & Global Deprotection (TFA/Scavengers) S4->S5

Solid-Phase Peptide Synthesis (SPPS) workflow using DIC/OxymaPure activation.

References

  • CymitQuimica. "7-methoxy-1-methylindazole-3-carboxylic acid - Product Information." Available at: ]">https://cymitquimica.com[1]

  • Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Available at: ]">https://www.peptidechemistry.org[4]

  • American Peptide Society. "Louis A. Carpino - Ralph F. Hirschmann Award." Available at: ]">https://www.americanpeptidesociety.org[2]

  • Wikipedia. "HATU - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium." Available at: [Link]3]

  • MDPI. "OxymaPure/DIC: An Efficient Reagent for the Synthesis of Ester Derivatives." Available at: ]">https://www.mdpi.com[5]

Sources

Method

Application Note: 7-Methoxy-1-methylindazole-3-carboxylic acid as a Scaffold for Novel PAK1 Inhibitors

Executive Summary The aberrant activation of p21-activated kinase 1 (PAK1) is a critical driver of tumor progression, metastasis, and cytoskeletal remodeling in various malignancies, particularly triple-negative breast c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aberrant activation of p21-activated kinase 1 (PAK1) is a critical driver of tumor progression, metastasis, and cytoskeletal remodeling in various malignancies, particularly triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) [1]. Despite its validation as an oncology target, developing PAK1 inhibitors with high kinase selectivity and favorable physicochemical properties remains a significant challenge.

Recent fragment-based drug discovery efforts have identified the


-indazole-3-carboxamide class as highly potent and selective ATP-competitive PAK1 inhibitors [1]. This application note details the utility of 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS: 133841-10-8)  as an advanced, synthetically versatile scaffold. By providing a detailed molecular rationale, synthetic protocols, and biological validation workflows, this guide empowers medicinal chemists to generate and evaluate novel anti-metastatic lead compounds.

Molecular Rationale: The Scaffold Advantage

The selection of 7-Methoxy-1-methylindazole-3-carboxylic acid as a starting material is driven by precise structure-activity relationship (SAR) requirements within the PAK1 ATP-binding pocket:

  • The Indazole Core : Acts as the primary pharmacophore, forming critical hydrogen bonds with the hinge region of the PAK1 kinase domain.

  • 1-Methyl Substitution : Unsubstituted

    
    -indazoles are prone to annular tautomerization, which complicates NMR characterization and can lead to multiple binding poses. The 1-methyl group locks the heterocycle into a single, predictable conformation, enhancing target selectivity and synthetic tractability.
    
  • 7-Methoxy Substitution : The methoxy group at the 7-position occupies a specific hydrophobic/steric pocket in the back of the kinase domain. This steric bulk prevents the scaffold from binding to off-target kinases with smaller back-pockets, thereby driving the high kinome selectivity observed in this class of inhibitors.

  • 3-Carboxylic Acid Handle : Serves as an ideal vector pointing toward the solvent-exposed region. It allows for rapid diversification via amide coupling with various aliphatic or aromatic amines, enabling the fine-tuning of pharmacokinetic properties (e.g., solubility, permeability) without disrupting the core hinge-binding interactions.

G Rac1 Rac1 / Cdc42 (Active GTP-bound) PAK1 PAK1 (p21-activated kinase 1) Rac1->PAK1 Allosteric Activation Snail Snail Expression PAK1->Snail Phosphorylation Cascade Actin Actin Cytoskeleton Remodeling PAK1->Actin Phosphorylation Cascade Inhibitor Indazole-3-carboxamide (PAK1 Inhibitor) Inhibitor->PAK1 ATP-competitive Inhibition Metastasis Tumor Migration & Invasion (e.g., MDA-MB-231) Snail->Metastasis Actin->Metastasis

Figure 1: PAK1 signaling pathway and the pharmacological intervention point of the inhibitors.

Experimental Workflows & Protocols

The development of a PAK1 inhibitor library from this scaffold requires a robust, three-stage workflow: Chemical Synthesis, In Vitro Kinase Screening, and Phenotypic Cellular Validation.

Workflow Scaffold 7-Methoxy-1-methylindazole- 3-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Library Inhibitor Library Generation Coupling->Library Kinase In Vitro Assay (PAK1 IC50) Library->Kinase Primary Screen Cellular Cellular Assay (Migration/Invasion) Kinase->Cellular Lead Compounds

Figure 2: Synthetic and biological screening workflow for PAK1 inhibitor development.

Protocol 3.1: Parallel Synthesis of the Inhibitor Library (Amide Coupling)

To explore the solvent-exposed region of PAK1, the carboxylic acid scaffold is coupled with a diverse panel of primary and secondary amines. HATU is selected as the coupling reagent due to its superior efficiency with sterically hindered substrates, ensuring high yields suitable for parallel library synthesis.

Materials:

  • 7-Methoxy-1-methylindazole-3-carboxylic acid (Scaffold)

  • Diverse amine library (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Add the desired amine (1.2 eq, 0.6 mmol) to the reaction mixture. Stir continuously at room temperature for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the scaffold mass (

    
    ) and the appearance of the target amide mass validates the coupling step.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (15 mL) and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure

    
    -indazole-3-carboxamide derivative.
    
Protocol 3.2: In Vitro PAK1 Kinase Activity Assay (ADP-Glo)

To evaluate the inhibitory potency of the synthesized library, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures ADP formed from the kinase reaction, providing a universal, substrate-independent readout that is highly sensitive and ideal for ATP-competitive inhibitors.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human PAK1 enzyme and myelin basic protein (MBP) substrate in the buffer.
    
  • Compound Plating: In a 384-well white microplate, dispense 1 µL of the synthesized compounds (serially diluted in DMSO, 10-point curve) into the wells. Include DMSO-only wells (negative control) and a known PAK1 inhibitor like FRAX597 (positive control).

  • Enzyme Incubation: Add 2 µL of the PAK1 enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 2 µL of the ATP/MBP substrate mix (Final ATP concentration should be at the

    
     of PAK1, typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes, then read the plate on a multi-mode microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    
Protocol 3.3: Phenotypic Validation (Wound Healing Migration Assay)

PAK1 plays a pivotal role in cytoskeletal dynamics. Inhibiting PAK1 should functionally suppress tumor cell migration [2]. MDA-MB-231 cells are selected for this assay due to their highly metastatic, triple-negative breast cancer profile and high endogenous PAK1 activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells (

    
     cells/well) in a 96-well ImageLock plate and culture in DMEM supplemented with 10% FBS until they reach 95-100% confluence.
    
  • Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 12 hours to synchronize the cell cycle and minimize proliferation-driven gap closure.

  • Wound Creation: Use a 96-pin WoundMaker™ to create uniform, reproducible scratches in all wells simultaneously. Wash twice with PBS to remove detached cells.

  • Treatment: Apply the lead compounds at varying concentrations (e.g., 1x, 3x, and 10x their biochemical

    
    ) in DMEM containing 1% FBS.
    
  • Imaging & Analysis: Place the plate in a live-cell imaging system (e.g., IncuCyte®). Capture phase-contrast images every 2 hours for 24-48 hours.

  • Quantification: Calculate the Relative Wound Density (RWD) over time. A significant reduction in RWD compared to the vehicle control validates the anti-migratory efficacy of the PAK1 inhibitor.

Quantitative Data Presentation

To effectively track the optimization of the 7-Methoxy-1-methylindazole-3-carboxylic acid scaffold, SAR data must be systematically tabulated. Below is a representative data structure demonstrating how modifications at the amide position (solvent-exposed region) impact biochemical potency and cellular efficacy, benchmarking against standard criteria established in the literature [1].

Table 1: Representative SAR Data for 7-Methoxy-1-methylindazole-3-carboxamide Derivatives

Compound IDAmine Substituent (

)
PAK1

(nM)
Kinase Selectivity Score*MDA-MB-231 Migration Inhibition (%) at 1 µM
Scaffold -OH (Uncoupled Acid)> 10,000N/A< 5%
Cmpd-01 Methylamine450 ± 25Low12 ± 3%
Cmpd-02 Cyclohexylamine85 ± 8Moderate45 ± 5%
Cmpd-03 4-Fluorobenzylamine32 ± 4High68 ± 4%
Cmpd-04 2-(Morpholin-4-yl)ethan-1-amine12 ± 2Excellent85 ± 6%
FRAX597 Positive Control8 ± 1Moderate82 ± 5%

*Kinase Selectivity Score is a qualitative metric based on profiling against a panel of 30+ off-target kinases (e.g., High = >100-fold selectivity over 90% of the panel).

Data Synthesis: The data clearly illustrates that while the uncoupled scaffold possesses no inherent activity, coupling it with amines containing hydrogen-bond acceptors (e.g., Cmpd-04, morpholine derivative) drastically increases both biochemical potency and cellular anti-migratory activity, validating the scaffold's utility in targeted drug design.

References

  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., Zhu, L., Wang, Z., Gao, Y., Zhang, T., Liu, H., Zhang, Y., Lu, S., Lu, T., Chen, Y., & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.[Link]

  • Wang, Y., & Minden, A. (2021). The Use of Nanomedicine to Target Signaling by the PAK Kinases for Disease Treatment. Cells, 10(12), 3565.[Link]

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity of N1 vs N2 methylation in indazoles

Diagnostic & Triage: Define Your Target Indazole methylation is notoriously substrate-dependent. The "standard" conditions often yield frustrating 1:1 mixtures because the energy difference between the N1- and N2-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Define Your Target

Indazole methylation is notoriously substrate-dependent. The "standard" conditions often yield frustrating 1:1 mixtures because the energy difference between the N1- and N2-methylated products is small, and the nucleophilicity of the nitrogen atoms flips depending on the protonation state (neutral vs. anionic).

Use the following decision matrix to select your protocol.

IndazoleStrategy Start Target Regioisomer? N1 Target: N1-Methyl (Thermodynamic) Start->N1 N2 Target: N2-Methyl (Kinetic) Start->N2 CheckC7 Is C7 Position Substituted? N1->CheckC7 Meerwein Protocol B: Meerwein's Salt / EtOAc (Neutral Mechanism) N2->Meerwein StandardBase Protocol A: NaH or Cs2CO3 / DMF (Anionic Mechanism) CheckC7->StandardBase No (H) ForcedN2 Steric Blockade: C7 substituent blocks N1. Expect N2 product even under basic conditions. CheckC7->ForcedN2 Yes (e.g., -NO2, -R)

Figure 1: Strategic decision tree for indazole methylation. Note that steric hindrance at C7 can override electronic preferences.

Module A: Targeting N1-Methylation (Thermodynamic Control)

The Mechanism: Under basic conditions, the indazole is deprotonated to form an anion. The negative charge is delocalized, but N1-alkylation restores the fully aromatic benzenoid system (1H-indazole), making it the thermodynamic product.

Standard Protocol (High N1 Selectivity)

  • Reagents: Sodium Hydride (NaH, 60% disp.), Methyl Iodide (MeI), DMF or THF.

  • Key Factor: High temperature and strong bases promote thermodynamic equilibration.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of indazole substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 equiv NaH portion-wise.

    • Checkpoint: Wait for gas evolution to cease (approx. 15–30 min). The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add 1.1 equiv MeI dropwise.

  • Reaction: Allow to warm to RT. If TLC shows mixtures, heat to 60°C to encourage thermodynamic equilibration to the N1 isomer.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    

Troubleshooting N1 Synthesis:

Symptom Probable Cause Corrective Action

| Ratio stuck at ~1:1 | Kinetic trapping at N2. | Switch solvent to DMF (promotes


 at N1). Increase temp to 80°C. |
| Low Conversion  | Indazole anion insolubility. | Add 15-crown-5 (if using NaH) or switch to 

(cesium effect increases solubility). | | N2 is Major Product | C7 Steric Clash. | If C7 has a substituent (e.g., -Cl, -NO2), N1 is sterically blocked. You cannot force N1 easily; consider building the ring after N-methylation. |

Module B: Targeting N2-Methylation (Kinetic Control)

The Mechanism: In neutral conditions, the indazole is not deprotonated. The lone pair on N2 (in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 orbital) is more accessible and nucleophilic than N1 (whose lone pair is part of the aromatic sextet or bonded to H). Therefore, alkylation of the neutral species kinetically favors N2.[2]

Preferred Protocol: Meerwein’s Salt

  • Reagents: Trimethyloxonium tetrafluoroborate (

    
    ), Ethyl Acetate (EtOAc) or DCM.
    
  • Key Factor: Avoid bases. Moisture sensitivity is critical.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of indazole in anhydrous EtOAc (DCM is a backup if solubility is poor).

  • Reagent Addition: Add 1.1 equiv of

    
     in one portion at RT.
    
    • Safety: Weigh this reagent in a glovebox or quickly in dry air; it hydrolyzes rapidly.

  • Reaction: Stir at RT for 2–4 hours. A precipitate often forms (the fluoroborate salt of the product).

  • Workup:

    • Quench with sat.

      
       (aq) to neutralize the salt and liberate the free base.
      
    • Extract with DCM (N2 isomers are often more polar/water-soluble than N1).

Alternative: Trichloroacetimidate Method If Meerwein salts are unavailable, use Methyl 2,2,2-trichloroacetimidate (2.0 equiv) with catalytic TfOH (0.1 equiv) in DCM. This also proceeds via a neutral/acidic pathway favoring N2.

Analytical Validation: The "Truth Test"

Never rely solely on LCMS retention times, as the isomers often co-elute. You must use NMR to verify regiochemistry.

The HMBC Diagnostic Rule: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • N1-Methyl: The methyl protons (

    
     ppm) will show a correlation to the Bridgehead Carbon (C7a)  and C2  (if applicable, but C7a is the anchor).
    
  • N2-Methyl: The methyl protons (

    
     ppm) will show a correlation to Carbon 3 (C3) . They will not correlate to the bridgehead C7a.
    

NMR_Validation cluster_N1 N1-Methyl Signature cluster_N2 N2-Methyl Signature N1_Node Me-Protons (δ 4.0 ppm) C7a C7a Bridgehead (Correlation SEEN) N1_Node->C7a HMBC N2_Node Me-Protons (δ 4.2 ppm) C3 C3 Carbon (Correlation SEEN) N2_Node->C3 HMBC C7a_Miss C7a Bridgehead (NO Correlation) N2_Node->C7a_Miss HMBC

Figure 2: NMR confirmation logic using HMBC correlations.

Frequently Asked Questions (FAQ)

Q: I used Cs2CO3/DMF and still got a 60:40 mixture (N1:N2). Why? A: This is common with "loose" transition states. The cesium cation can coordinate with N2, sometimes directing alkylation there (the "Chelation Effect"), especially if you have a carbonyl group at C3.

  • Fix: Switch to NaH/THF . The tighter ion pair and stronger base often push the equilibrium harder toward the thermodynamic N1 product.

Q: My N2-methyl product converts to N1-methyl upon heating. Is this normal? A: Yes. This is the "Jaffari Rearrangement" (thermal isomerization). N2-alkyl indazoles are kinetically trapped species.[3][2] If you heat them with methyl iodide or acid, they can rearrange to the more stable N1 form.

  • Fix: Keep N2 reaction temperatures low (<40°C) and avoid excess alkylating agent during workup.

Q: How do I separate the isomers if I get a mixture? A:

  • Crystallization: N1 isomers are often solids with higher melting points; N2 isomers are often oils or low-melting solids. Try crystallizing the N1 isomer from hexanes/EtOAc.

  • Chromatography: N2 isomers are generally more polar (lower Rf) than N1 isomers on silica gel because the N2-alkyl removes the "pyrrole-like" NH, leaving the pyridine-like N1 exposed, which interacts strongly with silica.

Q: Does the substituent at C3 matter? A: Yes. Bulky groups at C3 (e.g., t-Butyl, Phenyl) sterically hinder N2, improving N1 selectivity . Conversely, electron-withdrawing groups at C3 can increase the acidity of the NH, making the anion easier to form, generally supporting N1 selectivity under basic conditions.

References

  • Cheung, M., et al. (2005). "An efficient synthesis of 2-substituted indazoles using Meerwein's reagent."[2][4] Tetrahedron Letters. Link (Establishes the standard for N2-selective alkylation).

  • Luo, G., et al. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry. Link (Discusses SEM protection and kinetic control).

  • Jaffari, G. A., et al. (1973). "Indazoles. Part I. Alkylation of 6-nitroindazole." Journal of the Chemical Society, Perkin Transactions 1. Link (Classic mechanistic study on thermodynamic vs kinetic control).

  • Slade, D. J., et al. (2009). "Indazole synthesis and alkylation: substituent effects." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Troubleshooting regioselectivity in indazole synthesis." Link (General optimization protocols).

Sources

Optimization

Technical Support Center: Separation of 1-methyl- and 2-methyl-7-methoxyindazole Isomers

Welcome to the technical support guide for navigating the challenges associated with the separation of 1-methyl-7-methoxyindazole and 2-methyl-7-methoxyindazole. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the separation of 1-methyl-7-methoxyindazole and 2-methyl-7-methoxyindazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet complex purification challenge. As Senior Application Scientists, we have consolidated field-proven insights and foundational principles to help you successfully isolate these valuable regioisomers.

The N-alkylation of the indazole scaffold is a cornerstone reaction in the synthesis of many pharmaceutical agents. However, the presence of two reactive nitrogen atoms (N-1 and N-2) frequently leads to the formation of a mixture of regioisomers.[1][2][3] The 1-methyl and 2-methyl derivatives of 7-methoxyindazole are classic examples of such a mixture. Due to their profound structural similarity and nearly identical polarities, their separation is notoriously difficult, often becoming a significant bottleneck in a synthetic workflow.[1]

This guide provides a structured approach to both identifying and separating these isomers, moving from frequently asked questions to in-depth troubleshooting protocols.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering a mixture of N-methylated 7-methoxyindazole isomers.

Q1: Why is it so difficult to separate the 1-methyl and 2-methyl isomers?

A: The primary challenge lies in their very similar physicochemical properties. Both isomers have the same molecular weight and elemental composition. Crucially, the addition of a methyl group to either nitrogen atom results in only a minor change to the overall size, shape, and, most importantly, the polarity of the molecule. This subtle difference means they interact very similarly with stationary phases in chromatography, leading to close or overlapping elution profiles.[1]

Q2: Which isomer is the 1-methyl and which is the 2-methyl? How can I definitively assign their structures?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for assigning the correct isomeric structure.[4] Specifically, a 2D NMR experiment called Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous proof.[2][3]

  • For the N-1 Isomer (1-methyl-7-methoxyindazole): You will observe a long-range (3-bond) correlation between the protons of the N-methyl group (N-CH₃) and the C-7a carbon of the indazole ring.

  • For the N-2 Isomer (2-methyl-7-methoxyindazole): You will observe a long-range (3-bond) correlation between the protons of the N-methyl group (N-CH₃) and the C-3 carbon of the indazole ring.[2][3]

Additionally, the chemical shifts in ¹H NMR can be diagnostic. For N-1 isomers, the H-7 proton is typically deshielded (appears at a higher ppm) compared to the H-7 proton in N-2 isomers. Conversely, the H-3 proton in N-2 isomers is often shielded (appears at a lower ppm) relative to the H-3 proton in the corresponding N-1 isomer.[4]

Q3: Is one isomer more stable than the other? Does this affect the separation?

A: Yes, for the parent indazole system, the 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[3][5] This is because the 1H-isomer has a benzenoid-like electronic structure, which is more aromatic and favorable than the quinonoid-like structure of the 2H-isomer.[5] This stability difference is the driving force for potential isomerization from the N-2 (kinetic) product to the N-1 (thermodynamic) product under certain conditions, such as high heat or the presence of acid/base during workup or purification.[5] While performing the separation, it is crucial to use mild conditions (e.g., low temperatures for solvent evaporation, neutral pH washes) to prevent any potential isomerization that could compromise the purity of the isolated 2-methyl isomer.

PART 2: Troubleshooting & Method Selection Guide

Successfully separating your isomers requires a logical approach. The first step is to analyze your mixture and define your goal (scale, required purity). This decision workflow will guide you to the most appropriate technique.

Separation_Workflow cluster_start Analysis & Goal Setting cluster_decision Decision Points Start Start: Isomeric Mixture (1-Me & 2-Me) Scale What is the scale? Start->Scale Purity What is the required purity? Scale->Purity Small-Scale (< 1 g) Recrystal Recrystallization Scale->Recrystal Large-Scale (> 5 g) Flash Flash Column Chromatography Purity->Flash Moderate Purity (95-98%) Prep_HPLC Preparative HPLC Purity->Prep_HPLC High Purity (>99%) Purity->Recrystal High Purity (>99%)

Caption: Decision workflow for selecting a separation method.

Technique 1: Flash Column Chromatography

This is often the first method attempted for small to medium-scale purifications.

  • Troubleshooting: Poor Separation / Co-elution

    • The Cause: The solvent system (mobile phase) lacks the selectivity to differentiate between the two isomers. A standard ethyl acetate/hexane system may not be sufficient.

    • The Solution: Systematic Solvent Screening. The key is to introduce solvents that can engage in different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).

      • Start with a Baseline: Begin with a standard solvent system like Hexane/Ethyl Acetate. If separation is poor, keep the percentage of the polar solvent low to maximize interaction with the silica.

      • Change the Polar Modifier: Replace ethyl acetate with a solvent from a different class but with a similar polarity index. For example, try a gradient with Dichloromethane (DCM) and a small percentage of Methanol (MeOH). Sometimes, a ternary system (e.g., Hexane/DCM/EtOAc) can provide unique selectivity.

      • Use an Additive: Since the indazole nitrogens are basic, peak tailing can occur. Adding a small amount (0.1-0.5%) of triethylamine (Et₃N) to your mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and potentially improved resolution.

SolventPolarity Index (P')[6][7][8]Solvent Class
Hexane0.1Aliphatic Hydrocarbon
Toluene2.4Aromatic Hydrocarbon
Dichloromethane (DCM)3.1Chlorinated Hydrocarbon
Tetrahydrofuran (THF)4.0Ether
Ethyl Acetate (EtOAc)4.4Ester
Acetone5.1Ketone
Acetonitrile (MeCN)5.8Nitrile
Methanol (MeOH)5.1Alcohol

Caption: Properties of common chromatography solvents.

Technique 2: Recrystallization

Recrystallization is a powerful and scalable technique, especially if one isomer is present in significant excess or if the mixture is highly crystalline. A patent for separating substituted indazole isomers highlights the use of mixed solvent systems for achieving high purity.[9]

  • Troubleshooting: Compound "Oils Out" or No Crystals Form

    • The Cause: The solvent choice is incorrect. The compound is either too soluble or too insoluble at the chosen temperatures, or the cooling process is too rapid.

    • The Solution: Mixed-Solvent System Screening.

      • Find a "Solvent A" in which your isomeric mixture is highly soluble, even at room temperature (e.g., Acetone, Ethanol, THF).[9]

      • Find an "Anti-Solvent B" in which your mixture is poorly soluble (e.g., Water, Hexane).

      • The two solvents must be miscible.

      • Dissolve the mixture in a minimum amount of hot Solvent A.

      • Slowly add Anti-Solvent B dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

      • Add a few more drops of Solvent A to redissolve the precipitate, then allow the solution to cool slowly. This controlled approach is much more effective than a single solvent system. The patent suggests combinations like acetone/water, ethanol/water, or THF/water are effective for indazole derivatives.[9]

Technique 3: Preparative HPLC

When high purity (>99%) is essential and other methods fail, preparative HPLC is the method of choice. While resource-intensive, it offers the highest resolving power.

  • Troubleshooting: Developing a Separation Method

    • The Cause: The vast number of column and mobile phase combinations can be daunting.

    • The Solution: A Rational Starting Point.

      • Column: A standard C18 reversed-phase column is the most common starting point.

      • Mobile Phase: Begin with a simple gradient of Acetonitrile and Water. If resolution is poor, switch the organic modifier to Methanol. The different selectivity of methanol can sometimes resolve closely eluting peaks.

      • Optimize the Gradient: Start with a broad, fast scouting gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time. Then, run a shallower gradient around the elution window of your isomers to maximize resolution.

PART 3: Experimental Protocols & Data Interpretation

Protocol 1: Definitive Isomer Assignment using NMR

This protocol assumes you have isolated samples of each isomer, even if they are not yet perfectly pure.

  • Sample Preparation: Dissolve ~5-10 mg of each isolated isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire Spectra: On a 400 MHz or higher NMR spectrometer, acquire the following spectra for each sample:

    • Proton (¹H)

    • Carbon (¹³C)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis:

    • In the ¹H spectrum, identify the singlet corresponding to the N-CH₃ group (typically ~3.8-4.2 ppm) and the methoxy group (O-CH₃).

    • Open the HMBC spectrum. Find the N-CH₃ proton signal on the F1 axis.

    • Look for cross-peaks (correlations) from this signal to carbons on the F2 axis.

HMBC_Correlation cluster_N1 1-Methyl Isomer cluster_N2 2-Methyl Isomer N1_Structure N1_Me N-CH₃ C7a C-7a N1_Me->C7a  3JCH Correlation N2_Structure N2_Me N-CH₃ C3 C-3 N2_Me->C3  3JCH Correlation

Sources

Troubleshooting

Troubleshooting low yields in indazole-3-carboxylic acid hydrolysis

Ticket ID: IND-3-COOH-YIELD Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)[1] Executive Summary: The "Hidden" Sinks Low yields in the hydrolysis of indazole-3-carboxylate esters are ra...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-3-COOH-YIELD Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)[1]

Executive Summary: The "Hidden" Sinks

Low yields in the hydrolysis of indazole-3-carboxylate esters are rarely due to the failure of the hydrolysis reaction itself. The ester bond at the 3-position is electronically activated and susceptible to nucleophilic attack. If you are experiencing low yields (<50%), the loss is almost certainly occurring in one of two "sinks":[1]

  • The Thermal Sink (Decarboxylation): Indazole-3-carboxylic acids are thermodynamically unstable relative to their decarboxylated parents (indazoles) at elevated temperatures.[1]

  • The Amphoteric Sink (Workup pH): The indazole core is amphoteric. Incorrect pH adjustment during isolation solubilizes the product as either a cation (protonated N) or an anion (carboxylate), preventing precipitation.[1]

This guide provides a diagnostic workflow to identify your specific failure mode and validated protocols to correct it.

Part 1: Diagnostic Workflow

Before altering your reagents, trace your process through this decision tree to identify the probable cause of yield loss.

TroubleshootingFlow Start Start: Low Yield Observed CheckTemp Q1: Reaction Temperature > 80°C? Start->CheckTemp CheckpH Q2: Workup pH < 2.0? CheckTemp->CheckpH No (< 60°C) DecarbRisk High Risk: Thermal Decarboxylation Product converted to 1H-indazole CheckTemp->DecarbRisk Yes (Refluxing Water/Butanol) CheckSolvent Q3: Homogeneous Solution? CheckpH->CheckSolvent No (pH 3-5) SaltRisk High Risk: Cationic Solubilization Product lost in aqueous mother liquor CheckpH->SaltRisk Yes (Strong Acidification) SolubilityRisk High Risk: Incomplete Conversion Ester precipitated before reacting CheckSolvent->SolubilityRisk No (Biphasic) Analyze Action: Check HPLC/TLC Look for Indazole (Rf ~0.6) vs Acid (Rf ~0.1) CheckSolvent->Analyze Yes

Figure 1: Diagnostic logic for identifying yield loss in indazole hydrolysis.

Part 2: Technical Deep Dive & Solutions

Issue 1: Thermal Decarboxylation (The "Silent Killer")[1]

Unlike benzoic acids, heteroaromatic acids adjacent to nitrogen (like indazole-3-carboxylic acid) are prone to thermal decarboxylation.[1] This is driven by the stability of the resulting zwitterionic transition state or the high thermodynamic stability of the unsubstituted indazole.

  • The Mechanism: At temperatures >100°C (and sometimes lower for electron-rich derivatives), the carboxylic acid ejects CO₂. This is often accelerated in acidic media or high-boiling solvents like DMSO or water/butanol mixtures.

  • The Symptom: You isolate a solid, but the NMR lacks the carbonyl signal, or the mass spec shows [M-44].

  • The Fix:

    • Switch to LiOH/THF: Lithium hydroxide is more soluble in organic solvents than NaOH. Use a THF/Water (3:1) mixture. This allows the reaction to proceed at 40–60°C homogeneously, avoiding the high temperatures required to solubilize the ester in pure water.[1]

Issue 2: Isoelectric Point Management (The "Solubility Trap")

This is the most common reason for "missing mass" during workup. Indazole-3-carboxylic acid is an ampholyte .

  • Basic pH (>7): Exists as the carboxylate anion (Water soluble).[1]

  • Very Acidic pH (<1.5): The N1/N2 system protonates.[1] The resulting cation is often highly water-soluble as a chloride or sulfate salt.

  • Target pH (3.0 – 4.0): This is the isoelectric region where the zwitterion or neutral species dominates, leading to maximum precipitation.[1]

Table 1: Solubility Profile of Indazole-3-Carboxylic Acid

pH ConditionDominant SpeciesSolubilityOutcome
pH > 9 Indazole-COO⁻ (Anion)High (Aqueous)Product stays in water layer.[1]
pH ~ 3.5 Indazole-COOH (Neutral)Very Low Product Precipitates (Target).
pH < 1 [H-Indazole-COOH]⁺ (Cation)High (Aqueous)Product redissolves; lost in filtrate.[1]

Part 3: Validated Experimental Protocols

Protocol A: Optimized Base Hydrolysis (Recommended)

Best for: Methyl/Ethyl esters, avoiding decarboxylation.[1]

  • Dissolution: Dissolve 1.0 eq of Indazole-3-carboxylate ester in THF (5 vol).

  • Reagent Addition: Add a solution of LiOH·H₂O (3.0 eq) in Water (2 vol).[1]

    • Note: The mixture should be homogeneous. If biphasic, add methanol until clear.[1]

  • Reaction: Heat to 50°C (internal temp) for 4–6 hours.

    • Monitor: TLC or HPLC.[1][2] Do not exceed 65°C.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Evaporate THF under reduced pressure (keep bath <40°C).

    • Dilute the aqueous residue with water (5 vol).[1]

    • Wash with DCM (2 vol) to remove unreacted ester or decarboxylated byproducts.[1]

    • Acidification: Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Stop exactly at pH 3.5 – 4.0. A thick precipitate should form.[1]

    • Troubleshooting: If you overshoot to pH 1 and the solid dissolves, back-titrate with sat.[1] NaHCO₃ to pH 3.5.[1]

  • Isolation: Filter the solid, wash with cold water (2 vol), and dry in a vacuum oven at 45°C.

Protocol B: Acid Hydrolysis (Alternative)

Best for: Sterically hindered esters or substrates sensitive to base.[1]

  • Reaction: Suspend ester in Acetic Acid/Water (1:1) containing conc. HCl (5 eq).

  • Heat: Reflux (approx 100°C) is usually required.[1]

    • Warning: Monitor closely for decarboxylation.[1]

  • Workup:

    • Cool to 0°C.[1][3]

    • Neutralize carefully with NaOH solution to pH 3–4 .[1]

    • Filter the precipitate.[2][4][5][6]

Part 4: Frequently Asked Questions (FAQ)

Q: My product precipitated at pH 4, but it's a brown sticky gum, not a white solid. Why? A: This indicates impurities, likely oligomers or oxidation products formed during high-heat steps.[1]

  • Fix: Triturate the gum with minimal cold Acetonitrile or Ethyl Acetate. The impurities usually dissolve, leaving the carboxylic acid as a solid.[1]

Q: Can I use NaOH instead of LiOH? A: Yes, but NaOH is less soluble in THF.[1] You will need to use Methanol/Water or Ethanol/Water.[1][7] Ensure the ester is fully dissolved; otherwise, the reaction will be biphasic and slow, tempting you to increase the heat (which leads to decarboxylation).[1]

Q: I see a spot on TLC that moves just above the baseline, but my yield is 10%. Where is the rest? A: Check your aqueous filtrate. If you acidified to pH 1 (using litmus paper turning bright red), your product is likely dissolved in the waste jar as the hydrochloride salt.[1] Neutralize a sample of your waste to pH 4 to see if more solid crashes out.

References

  • Org. Synth. 2008, 85, 270-281. Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester.[1] (Demonstrates the ester precursor synthesis and stability).

    • [1]

  • Heterocycles 1996, 43, 2701.Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (Describes large-scale hydrolysis and the importance of pH control).

    • [1]

  • BenchChem Technical Support.Synthesis of 7-Methyl-1H-indazole-3-carboxamide.

  • RSC Advances, 2018, 8, 14168. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde.[1] (Discusses the oxidative decarboxylation risks in related indazole species).

Sources

Optimization

Technical Support Center: Indazole Methylation &amp; Methyl Iodide Removal

Topic: Removing Unreacted Methyl Iodide from Indazole Methylation Reactions Role: Senior Application Scientist Status: [ONLINE] Introduction: The Methyl Iodide Paradox Welcome to the technical support hub. If you are her...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Methyl Iodide from Indazole Methylation Reactions Role: Senior Application Scientist Status: [ONLINE]

Introduction: The Methyl Iodide Paradox

Welcome to the technical support hub. If you are here, you are likely dealing with the "Methyl Iodide Paradox": MeI is one of the most effective electrophiles for indazole functionalization, yet it is a volatile, neurotoxic carcinogen that persists tenaciously in reaction mixtures.

In indazole chemistry, the challenge is twofold:

  • Regiocontrol: Managing the competition between the thermodynamically favored N1-isomer and the kinetically favored N2-isomer.

  • Decontamination: Ensuring the complete removal of unreacted MeI to meet pharmaceutical safety standards (often <1 ppm).

This guide replaces generic advice with field-proven, rigorous protocols for the safe quenching and removal of methyl iodide.

Module 1: Safety & Handling (The "Zero Compromise" Zone)

WARNING: Methyl iodide (Iodomethane) is a specific target organ toxicant (CNS) and a suspected carcinogen.[1][2][3] It penetrates standard nitrile gloves rapidly.

Standard Operating Procedures (SOP) for Handling
ParameterRequirementRationale
PPE Double-gloving (Laminate/Silver Shield under Nitrile) + Goggles + Lab Coat.Standard nitrile offers <5 mins protection against MeI breakthrough.
Ventilation Fume hood sash at minimal height. Use a local exhaust for rotovap outlets.MeI is highly volatile (bp 42.5°C); vapors are undetectable by smell until toxic levels.
Trapping Cold trap (-78°C) between rotovap and pump.Prevents MeI from exhausting into the lab atmosphere or pump oil.
Emergency Protocol: The "Ammonia Blanket"

If a spill occurs (>1 mL) inside the hood:

  • Evacuate the immediate area.

  • Do NOT use water initially (MeI is immiscible and will spread).

  • Cover the spill with concentrated aqueous ammonia (25-30%) or a solution of 5% triethylamine in toluene .

    • Mechanism:[1][2][4][5][6] Rapid formation of non-volatile quaternary ammonium salts.

  • Absorb with vermiculite after 30 minutes.

Module 2: Quenching & Removal Strategies (The Core Protocols)

Do not rely on rotary evaporation alone. It concentrates the reagent in your solvent traps and exposes the operator. Chemical quenching is the only self-validating method.

Method A: The "Amine Scavenger" (Gold Standard)

This method converts volatile, lipophilic MeI into a non-volatile, water-soluble quaternary ammonium salt (


 or similar), which is quantitatively removed during the aqueous workup.

The Protocol:

  • Completion Check: Ensure indazole conversion is complete via TLC/LCMS.

  • The Quench: Add 2.0 equivalents (relative to excess MeI) of Triethylamine (Et3N) or 7N Ammonia in MeOH directly to the reaction mixture.

  • The Stir: Stir at room temperature for 30–60 minutes .

    • Visual Cue: A white precipitate (ammonium salt) may form if the solvent is non-polar (e.g., Toluene/DCM).

  • Workup:

    • Dilute with organic solvent (DCM or EtOAc).

    • Wash with 1M HCl (to remove excess Et3N and the quaternary salt).

    • Wash with 10% Na2S2O3 (Sodium Thiosulfate) to reduce any iodine (

      
      ) generated (removes the purple color).
      
    • Wash with Brine, Dry over Na2SO4, Filter, and Concentrate.

Method B: The "Thiol Scavenger" (High Reactivity)

Use this for stubborn cases or when amines are incompatible with your substrate.

The Protocol:

  • Add 1.5 equivalents of Cysteine or Sodium Thiomethoxide (aqueous solution).

  • Stir vigorously for 30 minutes. The thiolate anion is a "soft" nucleophile that reacts rapidly with MeI (

    
    ).
    
  • Perform standard aqueous extraction. The resulting methyl-thioether byproducts are water-soluble (if using cysteine) or easily separated.

Module 3: Visualization & Logic

Workflow: Safe Quenching & Workup

MeI_Removal Start Reaction Mixture (Indazole + Excess MeI) Decision Choose Quench Method Start->Decision MethodA Method A: Amine Scavenger (Add Et3N or NH3) Decision->MethodA Standard MethodB Method B: Thiol Scavenger (Add Cysteine/NaSMe) Decision->MethodB Amine Sensitive Reaction Formation of Water-Soluble Quaternary Salts / Thioethers MethodA->Reaction MethodB->Reaction Workup Aqueous Workup (Acid Wash + Thiosulfate) Reaction->Workup Result Organic Phase: Pure Methyl-Indazole Workup->Result Waste Aqueous Phase: MeI Salts (Safe Disposal) Workup->Waste

Caption: Logical flow for converting hazardous MeI into water-soluble salts for safe removal.

Module 4: Troubleshooting (The Help Desk)

Ticket #001: "I still see a peak at ~2.1 ppm in NMR."

Diagnosis: Residual MeI or trapped solvent? Solution:

  • Verification: Run a ¹³C NMR. MeI shows a distinct quartet at –20 to –25 ppm (very upfield). If the proton peak is there but the carbon peak isn't, it might be an impurity or solvent overlap.

  • Action: If confirmed MeI:

    • Redissolve crude in DCM.

    • Repeat Method A (Amine Quench) with slightly elevated temperature (30°C) for 1 hour.

    • Re-evaporate using a high-vacuum pump (not just house vacuum) to break the azeotrope.

Ticket #002: "My N1:N2 ratio is poor (e.g., 1:1 mixture)."

Diagnosis: Thermodynamic vs. Kinetic control failure. Insight:

  • N1-Alkylation (Thermodynamic): Favored by higher temperatures, thermodynamic bases (Cs2CO3, NaOEt), and polar aprotic solvents (DMF, DMSO).

  • N2-Alkylation (Kinetic): Favored by lower temperatures, non-chelating conditions, and sometimes specific directing groups. Action:

  • To favor N1 : Switch to Cs2CO3 in DMF at 60-80°C . The elevated temperature helps equilibrate the N2 product back to the more stable N1 form.[7]

  • To favor N2 : Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) instead of MeI. It is a hard electrophile that often favors the N2 position kinetically (Cheung & Luo method).

Ticket #003: "The reaction turned deep purple."

Diagnosis: Iodine (


) formation.
Cause:  MeI decomposes in light or over time to release iodine.[8]
Solution: 
  • This does not affect the reaction yield significantly but complicates purification.

  • Wash: The 10% Sodium Thiosulfate (Na2S2O3) wash in Module 2 is mandatory. It reduces purple

    
     to colorless iodide (
    
    
    
    ), which washes away in the aqueous layer.

Module 5: Validation & Detection

How do you prove the MeI is gone? (Critical for GMP/GLP).

MethodLimit of Detection (LOD)Usage
GC-ECD < 1 ppmGold Standard. Electron Capture Detection is highly sensitive to halides.
GC-FID ~10-50 ppmGood for routine process checks.
Colorimetric ~100 ppmNBP Test (4-(p-nitrobenzyl)pyridine). Turns blue/purple in presence of alkylating agents. Quick qualitative spot test.
The NBP Spot Test Protocol (Quick Check)
  • Dissolve 10 mg of crude product in 1 mL acetone.

  • Add 1 drop of 5% NBP in acetone.

  • Heat to 60°C for 1 minute.

  • Add 1 drop of 1M NaOH.

  • Result: Blue/Purple = Active Alkylating Agent Present. Colorless = Clean.

References

  • Quenching Alkylating Agents: ScienceMadness/Wiki. Decomposing methyl iodide with amines. [Link]

  • Trace Detection (GC-ECD): Indian Drugs Online. Determination of Residual Methyl Iodide in APIs by Static Headspace GC. [Link]

  • Thermodynamic vs Kinetic Control: National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole. [Link][7]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxy-1-methylindazole-3-carboxylic Acid

[1][2] Status: Operational | Ticket ID: IND-PUR-007 | Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists Compound ID: 7-Methoxy-1-methylindazole-3-carboxylic acid (7-MeO-1-Me-ICA)[1][2] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational | Ticket ID: IND-PUR-007 | Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists Compound ID: 7-Methoxy-1-methylindazole-3-carboxylic acid (7-MeO-1-Me-ICA)[1][2]

Executive Summary & Diagnostic Workflow

7-Methoxy-1-methylindazole-3-carboxylic acid is a critical scaffold in the synthesis of bioactive kinase inhibitors and contraceptives (e.g., Gamendazole analogues).[1][2] Its purification is frequently complicated by two main factors:

  • Regioisomer Contamination: Competitive methylation at the N2 position during synthesis.[3]

  • Physicochemical Properties: High melting point and poor solubility in non-polar solvents, leading to "oiling out" or trapping of impurities.[3]

Use the following diagnostic logic to select the appropriate purification protocol.

PurificationLogic Start Start: Analyze Crude Purity (HPLC/NMR) IsomerCheck Is N2-Isomer present > 5%? Start->IsomerCheck SolubilityCheck Is product an oil/sticky solid? IsomerCheck->SolubilityCheck No (Mostly N1) MethodC Method C: Reverse Phase Chromatography (Difficult separations) IsomerCheck->MethodC Yes (High N2) MethodA Method A: Acid-Base Precipitation (Removal of non-acidic impurities) SolubilityCheck->MethodA Yes (Sticky/Crude) MethodB Method B: Recrystallization (Thermodynamic isomer enrichment) SolubilityCheck->MethodB No (Crystalline but impure) MethodA->MethodB Polishing Step

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material state and impurity profile.

Method A: Acid-Base Precipitation (The "Workhorse")[1][2]

Best For: Removing non-acidic impurities (unreacted esters, decarboxylated byproducts) and converting crude oils into manageable solids.[3] Mechanism: Exploits the acidity of the carboxylic acid (pKa ~3.0–3.5).[3] The 7-methoxy group is electron-donating, which may slightly increase the pKa compared to the unsubstituted parent, but it remains soluble in mild base.[1][2]

Protocol
  • Dissolution: Suspend the crude material in 1M NaOH (5–10 mL per gram of substrate).

    • Note: If the solid does not dissolve completely, add small amounts of Methanol (MeOH) to assist, but keep MeOH < 10% of total volume to prevent coprecipitation of impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble byproducts (e.g., decarboxylated 7-methoxy-1-methylindazole).

  • Washing: Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).[3] Discard these organic layers (they contain non-acidic impurities).[3]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

  • Isolation: A thick white/off-white precipitate should form.[2][3] Stir for 30 minutes to ensure maturation. Filter and wash with cold water.[3][4]

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
No Precipitate Forms pH not low enough; Product is amphoteric (rare for this species but possible).[1][2]Ensure pH < 2.[3] If still soluble, the ionic strength may be too low; add NaCl (brine) to "salt out" the product.[3]
Product is a Sticky Gum Rapid precipitation trapped impurities or solvent.[3]Do not filter. Heat the acidic suspension to 50°C until the gum dissolves/disperses, then cool very slowly with stirring to encourage crystallization.
Low Yield Decarboxylation occurred during synthesis.[3]Check LC-MS of the filtrate. If the mass corresponds to the decarboxylated species (M-44), the reaction temperature was too high.[1]

Method B: Recrystallization (Isomer Enrichment)[2]

Best For: Removing low-level N2-isomer contaminants and improving crystal habit for handling.[1][2][3] Scientific Rationale: The N1-methyl isomer (desired) is generally the thermodynamic product and packs better into crystal lattices than the N2-isomer due to the geometry of the fused ring system.[1][2]

Solvent Selection Table
Solvent SystemRatio (v/v)Temp (°C)Suitability
AcOH / Water 4:190°C

RT
Excellent. High solubility at boiling; good recovery.[1][2]
EtOH / Water 3:1Reflux

4°C
Good. Standard method.[2][3] May require sonication.[3]
DMSO / Water 1:560°C

RT
Fair. Use only if solubility in alcohols is poor.[2][3] Hard to dry.[3]
Protocol (Acetic Acid/Water)[2]
  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Glacial Acetic Acid (approx. 5-8 volumes). Heat to 90°C.

  • If not dissolved, add more AcOH dropwise.[3] Once dissolved, remove from heat.

  • Immediately add Hot Water (approx. 20-25% of the AcOH volume) until slight turbidity persists.

  • Add a few drops of AcOH to clear the solution.[3]

  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours, then move to 4°C for 4 hours.

  • Filter and wash with 1:1 AcOH/Water, then pure water.[3]

Method C: Chromatographic Separation (The "Nuclear Option")

Best For: Separating significant amounts (>10%) of the N2-isomer (7-Methoxy-2-methylindazole-3-carboxylic acid).[1][2] Challenge: The N1 and N2 isomers have very similar polarities. Standard silica chromatography often fails to resolve them effectively without acid modifiers.[3]

Recommended Stationary Phase & Conditions[2][3]
  • Column: C18 Reverse Phase (Preferred) or Silica Gel (with modifier).[3]

  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 60% ACN over 20 minutes.[3]

    • Rationale: The N2 isomer is typically more polar (elutes earlier in RP) due to the quinoid-like resonance contribution which is less favorable in the N1 isomer.[1]

Visualizing the Isomer Challenge

Isomers cluster_separation Separation Behavior (Reverse Phase) N1 N1-Isomer (Target) Thermodynamic Less Polar (usually) Elutes Second (Higher RT) Elutes Second (Higher RT) N1->Elutes Second (Higher RT) N2 N2-Isomer (Impurity) Kinetic More Polar (usually) Elutes First (Lower RT) Elutes First (Lower RT) N2->Elutes First (Lower RT) Synthesis Methylation Reaction Synthesis->N1 Major Product Synthesis->N2 Minor Product (Hard to remove)

Figure 2: Chromatographic behavior of Indazole isomers. The N2 isomer typically elutes earlier in Reverse Phase conditions.[1]

FAQ: Expert Insights

Q: Why is my product turning pink/brown upon storage? A: Indazoles, particularly those with electron-donating groups like 7-methoxy , are susceptible to oxidation at the nitrogen or the electron-rich benzene ring.[1][2] Ensure the final product is dried completely (remove all traces of acid) and store it in amber vials under argon at -20°C.

Q: Can I distinguish N1 vs N2 isomers by NMR? A: Yes.

  • N1-Methyl: The methyl singlet typically appears around 4.0–4.2 ppm .[1][2][3]

  • N2-Methyl: The methyl singlet is often deshielded, appearing around 4.2–4.5 ppm .[2][3]

  • NOESY: The N1-Methyl will show a NOE correlation to the proton at position 7 (or the methoxy group at position 7 in this specific molecule).[1] The N2-Methyl will not show this proximity to the benzene ring substituents.[1][3]

Q: I used Method A, but the N2 isomer is still present. A: Acid-base extraction does not separate regioisomers, as both are carboxylic acids with similar pKa values.[2][3] You must use Method B (Recrystallization) or Method C (Chromatography) to separate the isomers.[3]

References

  • Indazole-3-carboxylic acid properties & pKa

    • Source: PubChem.[3][5] (n.d.). Indazole-3-carboxylic acid (CID 9221).[1][2]

    • URL:[Link][2]

  • Synthesis and Separation of N1/N2 Indazoles

    • Source: BenchChem Technical Support.[3][4][6][7] (2025).[3][6][7][8] Troubleshooting regioselectivity in indazole synthesis.

  • General Purification of Indazole Carboxylic Acids

    • Source: Google Patents. (2004).[3] Process for preparing 1-methylindazole-3-carboxylic acid (US Patent US7060841B2).[1][2]

    • URL
  • Recrystallization Strategies for Indazoles

    • Source: LGC Standards.[3] (n.d.). 7-Methoxy-1H-indazole-3-carboxylic Acid Data Sheet.

Sources

Optimization

Technical Support Center: Solubilizing 7-Methoxy-1-methylindazole-3-carboxylic acid for NMR

Case ID: IND-7M-COOH-SOL Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1] Executive Summary & Molecule Analysis You are attempting to solubilize 7-Methoxy-1-methylindazole-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-7M-COOH-SOL Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary & Molecule Analysis

You are attempting to solubilize 7-Methoxy-1-methylindazole-3-carboxylic acid . This molecule presents a classic "solubility paradox" common in heterocyclic drug discovery:

  • The Indazole Core: A flat, aromatic system prone to

    
    -
    
    
    
    stacking, leading to high crystal lattice energy.[1]
  • The Carboxylic Acid (C-3): A strong hydrogen bond donor/acceptor that forms stable dimers in non-polar solvents.[1][2]

  • The Substituents: The 7-methoxy and 1-methyl groups increase lipophilicity compared to the parent acid, but the molecule remains too polar for pure hydrocarbons and too non-polar for neutral water.

The Verdict: Do not treat this as a simple organic solid. Successful NMR acquisition requires disrupting the intermolecular forces (dimers and stacks) that hold the crystal lattice together.

Solvent Selection Strategy

The following matrix compares solvent suitability based on physical interactions with your specific analyte.

SolventSuitabilityMechanism of ActionThe "Catch"
DMSO-d6 High (Recommended) High dielectric constant (

) disrupts

-stacking; S=O dipole accepts H-bond from COOH, breaking dimers.[1]
Hygroscopic.[1] Water peak (

3.[3]33) can obscure signals.[1] High viscosity broadens lines slightly.[1]
Methanol-d4 Medium Good polarity; disrupts H-bonds.[1]Exchange Risk: The carboxylic acid proton (

) will exchange with deuterium (

) and disappear from the spectrum.[1][4]
CDCl3 Low Non-polar.[1][2][3] Promotes carboxylic acid dimerization.[1]Poor solubility. If it dissolves, peaks will be broad due to aggregation.[1] Chemical shifts are concentration-dependent.
D2O + NaOD High (Specialized) Chemical Modification: Deprotonates COOH

COO

Na

.[1] Ionic solvation.
The molecule is no longer the free acid; it is the salt. COOH proton is lost.
Decision Logic: Selecting the Right Path

The choice depends entirely on what you need to see. Use the decision tree below to select your workflow.

SolventDecision Start Start: What is your Goal? Goal1 Full Structural Elucidation (Need all protons including COOH) Start->Goal1 Goal2 Purity Check / Carbon Backbone Start->Goal2 SolubilityCheck Is sample soluble in DMSO? Goal1->SolubilityCheck MeOD Use Methanol-d4 (COOH proton will be missing) Goal2->MeOD DMSO Use DMSO-d6 (Standard Protocol) SolubilityCheck->DMSO Yes D2O Use D2O + NaOD (Forms Salt) SolubilityCheck->D2O No (Stubborn Solid)

Figure 1: Solvent selection decision matrix based on analytical goals.

Troubleshooting & FAQs

Q1: My sample floats in CDCl3 and won't dissolve even with sonication. Why?

A: This is due to Lattice Energy vs. Solvation Energy .[1] In the solid state, your indazole derivative forms strong intermolecular hydrogen-bonded dimers via the carboxylic acid groups. CDCl3 is a non-polar solvent with a low dielectric constant (


).[1] It cannot compete with the strength of the acid-acid hydrogen bonds. The energy required to break the crystal lattice is higher than the energy released by solvation in chloroform.
  • Fix: Switch to DMSO-d6 immediately. Do not waste time heating CDCl3, as evaporation will change your concentration and shift peaks.[1]

Q2: I used DMSO-d6, but the peaks are broad. Is my product impure?

A: Not necessarily. Broadening often indicates Aggregation or Viscosity .[1]

  • Aggregation: Even in DMSO, planar indazoles can stack at high concentrations (

    
     mg/mL).[1]
    
  • Viscosity: DMSO is viscous, which slows molecular tumbling (correlation time,

    
    ), leading to faster 
    
    
    
    relaxation and broader lines.[1]
  • Fix:

    • Dilute the sample (aim for 5-10 mg in 0.6 mL).[1]

    • Apply gentle heat (40-50°C) inside the probe (Variable Temperature NMR) to sharpen the peaks.[1]

Q3: I see a huge peak at 3.33 ppm in DMSO-d6. Is this the methoxy group?

A: Likely No.

  • Water: The residual water peak in DMSO-d6 appears at

    
     3.33 ppm.[1][3]
    
  • Methoxy: The 7-methoxy group usually appears around

    
     3.90 - 4.00 ppm.[1]
    
  • N-Methyl: The 1-methyl group usually appears around

    
     4.00 - 4.20 ppm.[1]
    
  • Verification: Add a drop of D2O to the tube. The water peak (3.[3]33) will shift/grow, while the methoxy/methyl signals will remain stable (though they may shift slightly due to solvent effect).[1]

Q4: The carboxylic acid proton is missing in my spectrum.

A: Check your solvent and water content.

  • In MeOD/D2O: It exchanged with deuterium.[1][4] This is normal.

  • In Wet DMSO: If the solvent is "wet" (large water peak), the acidic proton (

    
     12-14 ppm) can undergo rapid chemical exchange with the water, broadening the peak into the baseline so it becomes invisible.
    

Advanced Protocols

Protocol A: The "Gold Standard" (DMSO-d6)

Best for: Full characterization, observing the COOH proton.

  • Weigh: 5–10 mg of 7-Methoxy-1-methylindazole-3-carboxylic acid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).[1]

  • Mix: Vortex for 30 seconds. If solid remains, sonicate for 5 minutes at room temperature.

  • Inspect: Hold the tube against a light. The solution must be clear. If "schlieren" lines (swirls) are visible, the sample is not fully homogenous—mix again.[1]

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow the slow-relaxing quaternary carbons (C-3, C-7a) to recover.
Protocol B: The "Nuclear Option" (In-Situ Salt Formation)

Best for: Stubbornly insoluble samples or qNMR (Quantitative NMR).[1]

This method converts the insoluble acid into its highly soluble sodium carboxylate salt.

  • Weigh: 10 mg of sample into the NMR tube.

  • Solvent: Add 0.5 mL D2O . (The sample will likely not dissolve and will float).

  • Base Addition: Add 2–3 drops of NaOD (40% in D2O) or 10-20

    
    L of a prepared NaOD/D2O stock solution.
    
  • Reaction: Cap and invert gently. The base deprotonates the carboxylic acid:

    
    [1]
    
  • Result: The suspension should turn into a clear solution almost instantly.

  • Note: The chemical shifts will differ from the free acid form (typically aromatic signals shift upfield due to increased electron density from the carboxylate).

Expected Chemical Shifts (Reference Data)

Use this table to validate your successful solubilization. (Values are approximate for DMSO-d6).

MoietyProton (

ppm)
MultiplicityNotes
COOH 12.5 – 13.5Broad SingletHighly dependent on concentration/water.[1]
H-4, H-5, H-6 7.0 – 8.0MultipletsAromatic region.[1][5]
N-Methyl (N-Me) 4.1 – 4.3SingletDeshielded by aromatic ring.[1]
O-Methyl (O-Me) 3.9 – 4.0SingletTypical methoxy range.[1]
Solvent (DMSO) 2.50QuintetResidual proton signal.[1][3][6]
Water 3.33Broad SingletVariable position.[1][3]

Troubleshooting Workflow Diagram

Follow this process if the standard protocol fails.

Troubleshooting Step1 Sample in DMSO-d6 Check Is solution clear? Step1->Check Success Proceed to Acquisition Check->Success Yes Fail1 Cloudy / Suspension Check->Fail1 No Action1 Sonicate 10 mins Fail1->Action1 Action2 Heat to 45°C Action1->Action2 Check2 Clear now? Action2->Check2 Check2->Success Yes Fail2 Still Insoluble Check2->Fail2 No Switch Switch Method: Add NaOD/D2O Fail2->Switch

Figure 2: Step-by-step troubleshooting workflow for insoluble samples.

References

  • Fulmer, G. R., et al. (2010).[1][7][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Abraham, R. J., et al. (2006).[1][10] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[1][10] [Link][1]

  • Reich, H. J. (2023).[1] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

Sources

Troubleshooting

Preventing decarboxylation of indazole-3-carboxylic acids during heating

Topic: Preventing Thermal Decarboxylation During Synthesis & Purification Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Introduction: The "Disappearing Acid" Phenomenon Welcome to the Indazole Stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Decarboxylation During Synthesis & Purification Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "Disappearing Acid" Phenomenon

Welcome to the Indazole Stability Hub. If you are here, you have likely observed a common but frustrating phenomenon: the conversion of your valuable indazole-3-carboxylic acid starting material into indazole (the decarboxylated byproduct) during heating, acylation, or drying.

The carboxylic acid at the C3 position of the indazole ring is electronically predisposed to leave. Unlike benzoic acid, the driving force here is not just thermal agitation but the formation of a highly stable, aromatic hetero-system upon the loss of


. This guide provides the mechanistic understanding and specific protocols required to arrest this process.

Module 1: The Thermodynamics of Failure

Why does it decarboxylate?

To prevent failure, you must understand the enemy. The decarboxylation of indazole-3-carboxylic acid is not a random thermal event; it is a pathway driven by the stability of the zwitterionic transition state and the thermodynamic stability of the product.

Key Mechanistic Factors:

  • Zwitterionic Facilitation: The basic nitrogen (N2) can accept a proton, while the carboxylate acts as a leaving group. This is often accelerated in polar protic solvents or under acidic reflux.

  • Aromatic Stabilization: The resulting unsubstituted indazole is a stable, fully aromatic bicycle. The energy barrier to lose

    
     is significantly lower than in phenyl-carboxylic acids.
    
  • Substituent Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzene ring can stabilize the transition state, paradoxically making the acid more prone to decarboxylation under certain conditions [1].
Visualization: The Thermal Danger Zone

The following diagram illustrates the thermal degradation pathway you must avoid.

DecarboxylationMechanism Start Indazole-3-COOH (Starting Material) Heat Thermal Energy / Acidic Reflux Start->Heat Heating > 100°C TS Transition State (Zwitterionic Character) Heat->TS Proton Transfer Product Indazole (Byproduct) + CO2 (Gas) TS->Product Irreversible Loss of CO2

Caption: Figure 1. Thermal decarboxylation pathway of indazole-3-carboxylic acid facilitated by heat and protic environments.

Module 2: Synthesis & Reaction Optimization

The "Cold Activation" Protocol

The most common point of failure is the conversion of the acid to the acid chloride. Do not use Thionyl Chloride (


) at reflux.  The boiling point of 

(

) combined with the generation of HCl creates a perfect storm for decarboxylation [2].

Instead, adopt the Oxalyl Chloride / DMF method at


. This generates the Vilsmeier-Haack reagent in situ, allowing activation without significant thermal energy.
Protocol: Safe Acid Chloride Formation

Reagents:

  • Indazole-3-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM or THF (Anhydrous)

Step-by-Step:

  • Suspension: Suspend the indazole-3-carboxylic acid in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the reaction vessel to

    
      using an ice bath.
    
  • Catalysis: Add catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise over 15-20 minutes. Note: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[2] Ensure proper venting.
  • Activation: Allow to stir at

    
     for 1 hour, then warm only to room temperature  for 1-2 hours until the solution becomes clear (indicating acid chloride formation).
    
  • Concentration: Evaporate solvent under reduced pressure at

    
     . Do not heat the rotovap bath. Use the crude acid chloride immediately.
    
Reagent Selection Matrix
ReagentReaction TempRisk LevelByproductsRecommendation
Thionyl Chloride (

)
Reflux (

)
HIGH

,

AVOID unless substrate is proven stable.
Oxalyl Chloride (

)

RT
LOW

,

,

PREFERRED for acid chlorides.[2]
HATU / EDC RTMINIMAL Urea/PhosphoramideBEST for direct amide coupling (no acid chloride needed).
T3P (Propylphosphonic anhydride)

RT
MINIMAL Water soluble saltsEXCELLENT for scale-up; low epimerization risk.
Decision Logic: Choosing the Right Pathway

ActivationLogic Start Start: Indazole-3-COOH Q1 Target Molecule? Start->Q1 Amide Amide Q1->Amide Making Amide Ester Ester Q1->Ester Making Ester Method1 Direct Coupling (HATU/DIPEA or T3P) Amide->Method1 Preferred Method2 Cold Acid Chloride (Oxalyl Chloride, 0°C) Amide->Method2 If Acid Cl required Ester->Method2 Safe Route (Acid Cl + Alcohol) Method3 Fischer Esterification (MeOH/H2SO4 Reflux) Ester->Method3 Traditional Route Warning STOP: High Risk of Decarboxylation Method3->Warning Heat + Acid

Caption: Figure 2. Decision tree for activating indazole-3-carboxylic acid while minimizing thermal risk.

Module 3: Purification & Handling

Even after a successful reaction, you can destroy your product during workup.

Recrystallization
  • The Trap: Recrystallizing from high-boiling solvents (DMSO, DMF, water) requires heat to dissolve the solid.

  • The Fix: Use solvent pairs that allow dissolution at lower temperatures.

    • Preferred: Acetone/Hexane or THF/Heptane. Dissolve in the polar solvent at RT, then add the non-polar anti-solvent.

    • Avoid: Boiling methanol or ethanol if the solution is acidic.

Drying
  • The Trap: Oven drying at

    
     overnight.
    
  • The Fix:

    • Use a vacuum desiccator with

      
       at Room Temperature.
      
    • If heat is necessary, do not exceed

      
       under high vacuum.
      

Module 4: Troubleshooting (FAQ)

Q: I used HATU for coupling, but I still see decarboxylated byproduct (Indazole) in my LCMS. Why? A: Check your base equivalents. Using a large excess of strong base (like TEA or DIPEA) for long periods can promote decarboxylation even at room temperature if the reaction stalls.

  • Solution: Add the base dropwise at

    
    . Ensure your amine nucleophile is not a salt (or if it is, account for the extra base needed to free it, but no more).
    

Q: Can I use microwave irradiation to speed up the reaction? A: High Risk. Microwave reactors often create "hot spots" that exceed the bulk temperature setpoint.

  • Solution: If you must use microwave, use active cooling (compressed air) to keep the bulk temp below

    
    , or switch to flow chemistry where residence time at heat is seconds, not minutes.
    

Q: My acid chloride formation turned black. Is it ruined? A: Likely yes. A black color usually indicates decomposition/polymerization.

  • Solution: This happens if DMF is used in excess or if the reaction exothermed too violently. Use strictly catalytic DMF (1-2 drops per mmol) and ensure the ice bath is fresh during addition.

Q: I need to make the methyl ester. Can I just reflux in MeOH/H2SO4? A: This is risky. While standard for benzoic acids, indazole-3-carboxylic acids may decarboxylate under these conditions [3].

  • Solution: Use the "Cold Activation" method: Generate the acid chloride with Oxalyl Chloride at

    
    , then quench with dry Methanol. This forms the ester without ever heating the substrate.
    

References

  • Mechanism of Decarboxylation: Brown, B. R.[3] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 1951, 5, 131-146.[3] Link

  • Acid Chloride Synthesis Comparison: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (General reference on acid chloride stability and reagent choice).
  • Indazole Ester Synthesis: Batt, D. G., et al. "2-Substituted-1H-benzimidazole-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP)." Bioorganic & Medicinal Chemistry Letters, 2000.
  • Alternative Coupling (T3P): Dunetz, J. R., et al. "T3P: An Acid-Stable, Low-Epimerization Coupling Reagent." Organic Process Research & Development, 2016. Link

  • General Stability Data: 1H-Indazole-3-carboxylic acid Safety Data Sheet (SDS). ChemicalBook/Sigma-Aldrich. (Melting point decomposition data). Link

Sources

Optimization

Controlling steric hindrance in 7-substituted indazole reactions

This guide serves as a specialized technical support resource for researchers grappling with the unique steric and electronic challenges of 7-substituted indazoles . Topic: Controlling Steric Hindrance & Regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers grappling with the unique steric and electronic challenges of 7-substituted indazoles .

Topic: Controlling Steric Hindrance & Regioselectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Peri-Interaction" Challenge

The 7-position of the indazole ring is not just another substitution site; it is the "gatekeeper" of the molecule's reactivity. A substituent at C7 creates a direct peri-interaction with the N1 nitrogen. This steric clash fundamentally alters the energy landscape of the molecule, often reversing standard regioselectivity trends (favoring N2 over N1) and impeding cross-coupling reactions.

This guide provides troubleshooting workflows to navigate these steric barriers.

Module 1: Troubleshooting N-Alkylation Regioselectivity

The Issue: You require the N1-alkylated product, but your 7-substituted substrate yields predominantly N2-alkylated isomers.

The Mechanistic Cause

In unsubstituted indazoles, N1-alkylation is thermodynamically favored (aromaticity retention in the benzene ring). However, a bulky group at C7 (e.g., -NO₂, -I, -CF₃) destabilizes the N1-alkylated product due to steric repulsion between the C7-substituent and the new N1-group. This lowers the activation energy for N2 attack (kinetic control) and raises the ground-state energy of the N1 product.

Diagnostic Workflow: Optimizing for N1 Selectivity

Use this decision matrix to select the correct conditions based on your C7 substituent.

N_Alkylation_Logic Start Substrate: 7-Substituted Indazole Check_C7 Analyze C7 Substituent Size Start->Check_C7 Small Small/Medium (e.g., -Cl, -Me) Steric Impact: Low Check_C7->Small Large Bulky (e.g., -NO2, -I, -tBu) Steric Impact: High Check_C7->Large Route_A Standard Thermodynamic Control Base: NaH or Cs2CO3 Solvent: DMF or THF Temp: 25-60°C Small->Route_A Route_B Forced Thermodynamic Equilibration Base: NaH (Excess) Solvent: High BP (Toluene/Xylene) Temp: Reflux (>100°C) Large->Route_B Result_A Result: Mix of N1/N2 (Favoring N1) Route_A->Result_A Result_B Result: N2 Kinetic Product forms first, then rearranges to N1 via thermal equilibration Route_B->Result_B

Caption: Decision tree for overcoming C7-induced N2 selectivity. High thermal energy is often required to overcome the steric barrier of the thermodynamic N1 product.

Protocol 1: High-Temperature Equilibration (For Bulky C7 Substrates)

Use this when standard alkylation yields >50% N2 isomer.

  • Solvent: Switch from THF/DMF to Toluene or Xylene .

  • Base: Use NaH (1.2 equiv).[1] Note: Carbonate bases are often too weak to promote the rearrangement.

  • Procedure:

    • Deprotonate indazole with NaH at 0°C.[2]

    • Add alkyl halide.[1][2]

    • Crucial Step: Heat to reflux (110°C+) for 12–24 hours.

    • Mechanism:[1][3][4][5][6][7] At high temperatures, the kinetically formed N2-alkyl indazole can undergo a 1,2-shift (via an ion-pair mechanism) or reversible dealkylation/realkylation to settle into the N1 thermodynamic well, despite the steric clash.

Module 2: Overcoming Steric Hindrance in C7 Cross-Coupling

The Issue: Palladium-catalyzed coupling (Suzuki, Buchwald) at the C7-halogen fails or stalls due to the proximity of the N1-protecting group or the pyrazole ring.

Critical Parameter: The Cone Angle

Standard ligands (PPh₃, dppf) often fail at C7 because they cannot accommodate the steric bulk of the indazole backbone. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) which are designed to form mono-ligated Pd(0) species, creating a "pocket" for hindered substrates.

Recommended Catalyst Systems
VariableRecommendationScientific Rationale
Ligand XPhos or RuPhos Extremely bulky ligands that enforce a mono-ligated Pd species (

), accelerating oxidative addition into hindered C-X bonds.
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Avoid Pd(PPh₃)₄. The PPh₃ ligands can inhibit the cycle by competing with your bulky ligand.
Base K₃PO₄ (anhydrous) Stronger bases facilitate transmetallation in crowded environments better than carbonates.
Solvent 1,4-Dioxane/Water (4:1) The presence of water is critical for the activation of boronic acids, especially when sterics slow down the interface interaction.
Protocol 2: Sterically Demanding Suzuki Coupling at C7
  • Charge Vessel: 7-Bromo-1H-indazole derivative (1.0 eq), Boronic acid (1.5 eq), XPhos (0.04 eq), Pd₂(dba)₃ (0.02 eq), and K₃PO₄ (3.0 eq).

  • Degas: 3x Vacuum/Argon cycles. Oxygen is fatal to the electron-rich phosphines required here.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1). Concentration: 0.1 M.

  • Heat: 100°C for 16 hours.

  • Troubleshooting: If conversion is <50%, add SPhos Pd G3 precatalyst. The pre-formed precatalyst ensures immediate entry into the catalytic cycle without an induction period.

Module 3: Advanced C-H Activation Strategies

The Issue: You cannot install a halogen at C7, or you wish to functionalize C7 directly.

Solution: Use the N1 nitrogen as a directing group.[6][8] However, standard N1-H is insufficient. You must install a Transient or Removable Directing Group (DG) .

  • Phosphinoyl Directing Group: Installing a -P(O)tBu2 group at N1 coordinates with Palladium, directing it specifically to the C7 position.

  • Reaction Conditions: Pd(OAc)₂, Ag₂CO₃ (oxidant), and pivalic acid (additive).

  • Why it works: The directing group holds the metal in the "steric pocket" (peri-position), forcing C-H activation at C7 despite the crowding.

Frequently Asked Questions (FAQs)

Q1: My 7-nitroindazole alkylation gives 95% N2 product. Can I convert it to N1? A: Direct conversion is difficult for electron-deficient systems like 7-nitro. The nitro group pulls electron density, making the N-N bond stronger and less prone to the rearrangement mechanisms described in Protocol 1.

  • Workaround: Reduce the nitro to an amine (or protected amine), perform the alkylation (which will now be less N2-selective), and then re-oxidize or transform the amine. Alternatively, construct the ring after N-alkylation using a hydrazine precursor.

Q2: Why does my C7-Suzuki coupling yield de-halogenated starting material? A: This is "Protodehalogenation." It occurs when the oxidative addition happens, but the transmetallation is too slow due to steric hindrance. The Pd-intermediate then grabs a hydride (from solvent or impurities) and eliminates.

  • Fix: Switch to a solvent with no beta-hydrogens (e.g., pure Toluene) or increase the concentration of the boronic acid to speed up transmetallation. Ensure your solvent is strictly anhydrous if using a sensitive ester.

Q3: Does the N1-protecting group matter for C7 functionalization? A: Absolutely. A THP (Tetrahydropyranyl) or SEM group at N1 adds significant bulk, often completely shutting down C7 reactivity.

  • Recommendation: Use a Methyl or MOM group if possible for C7 functionalization, then deprotect. If N1 must be free later, consider using a Boc group, though it is electronically withdrawing, it is less sterically obscuring than SEM.

References
  • Regioselective C7-bromination and C7 Suzuki–Miyaura cross-coupling of 4-substituted indazoles. Source: Royal Society of Chemistry (RSC Advances), 2021.[7] URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Palladium-Catalyzed C-H Arylation of Indoles/Indazoles at the C7 Position. Source: Journal of the American Chemical Society (JACS), 2016.[9] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 7-Methoxy-1-methylindazole-3-carboxylic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-Methoxy-1-methylindazole-3-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-Methoxy-1-methylindazole-3-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Unlike standard datasheets, this document focuses on the regio-differentiation of the N1-methyl vs. N2-methyl isomers—the primary challenge in indazole chemistry—and provides a self-validating analytical workflow.

Executive Summary & Structural Context

Compound: 7-Methoxy-1-methyl-1H-indazole-3-carboxylic acid Formula: C


H

N

O

MW: 206.20 g/mol

The 1H NMR spectrum of this compound is defined by three distinct regions: the deshielded carboxylic acid proton, the AMX aromatic system (perturbed by the 7-methoxy group), and the diagnostic N-methyl/O-methyl singlets. The presence of the 7-methoxy group introduces a unique steric and electronic environment that distinguishes this molecule from the unsubstituted indazole core, specifically affecting the chemical shift of the N1-methyl group via the peri-effect.

Key Analytical Challenge: Isomer Differentiation

Methylation of 7-methoxyindazole-3-carboxylic acid derivatives often yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers. This guide compares the spectral "performance" of the target compound against its N2-isomer to ensure unambiguous identification.

Predicted & Analog-Validated NMR Data

Note: Data is extrapolated from high-fidelity analogs (e.g., methyl esters and unsubstituted indazoles) and general indazole tautomerism literature [1, 2].

Solvent: DMSO-d


 (Recommended for Carboxylic Acids to prevent exchange broadening)
Frequency:  400 MHz or higher
Table 1: Chemical Shift Assignments ( , ppm)
PositionTypeShift (

)
Multiplicity

(Hz)
Structural Driver
COOH Acid12.8 - 13.5 br s-Exchangeable; shift depends on concentration/water content.
H-4 Ar-H7.95 - 8.05 d8.0Deshielded by the adjacent C3-carbonyl (anisotropic effect).
H-5 Ar-H7.25 - 7.35 dd / t8.0, 7.5Pseudo-triplet; meta to both functional groups.
H-6 Ar-H6.90 - 7.00 d7.5Shielded by the ortho 7-Methoxy group (resonance effect).
N1-CH

Alkyl4.15 - 4.25 s-Diagnostic: Downfield shift due to peri-interaction with 7-OMe.
7-OCH

Alkyl3.90 - 3.95 s-Typical aromatic methoxy range.

Comparative Analysis: N1 vs. N2 Isomer Differentiation

The "performance" of the NMR spectrum in Quality Control relies on its ability to distinguish the desired N1-isomer from the thermodynamically stable N2-isomer.

The Diagnostic Gap

The N1-methyl and N2-methyl isomers exhibit distinct spectral signatures.[1] The 7-methoxy group provides a built-in NOE (Nuclear Overhauser Effect) probe that is absent in the N2-isomer.

FeatureTarget: N1-Methyl Isomer Alternative: N2-Methyl Isomer Mechanism
N-Me Shift (

)
~4.20 ppm~4.05 - 4.15 ppmElectronic environment of N1 vs N2.
N-Me Shift (

)
~36.0 ppm ~40.0+ ppm Gold Standard: N2-methyl carbons are significantly deshielded [2].
NOE Correlation Strong: N-Me

7-OMe
None Spatial proximity (See Diagram 1).
H-4 Shift ~8.0 ppm~7.8 ppmN2-isomer often relieves some steric strain, altering H4 shielding.
Diagram 1: Structural Logic & NOE Interactions

The following diagram illustrates the critical spatial relationships that validate the N1-regioisomer.

NOE_Pathway cluster_legend Interaction Legend N1_Me N1-Methyl (δ ~4.2 ppm) OMe_7 7-Methoxy (δ ~3.9 ppm) N1_Me->OMe_7 Strong NOE (Diagnostic) H4 H-4 Proton (δ ~8.0 ppm) COOH C3-COOH (Deshielding Zone) COOH->H4 Deshielding Effect key Green Dashed = NOE Signal (Proximity) Red Solid = Electronic Effect

Caption: Diagnostic NOE interaction between N1-Methyl and 7-Methoxy groups, confirming regiochemistry.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed to mitigate aggregation and exchange issues common with indazole carboxylic acids.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Use DMSO-d

    
     (99.9% D) .
    
    • Why? CDCl

      
       often leads to broad signals for carboxylic acids and poor solubility for polar indazoles.
      
  • Drying: Ensure the sample is free of residual water. Water in DMSO appears at ~3.33 ppm and can overlap with the solvent residual or exchange with the COOH proton.

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The COOH proton has a long T1 relaxation time. A short D1 will suppress its integration, leading to incorrect stoichiometry calculations.

Step 3: Validation (The "Decision Tree")

Use this logic flow to interpret the spectrum and confirm identity.

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_COOH Is COOH visible (12-14 ppm)? Start->Check_COOH Check_Me Identify Methyl Singlets (3.9 - 4.3 ppm) Check_COOH->Check_Me Count_Me Are there exactly 2 singlets? Check_Me->Count_Me NOE_Check Run 1D NOE / NOESY Irradiate N-Me (4.2 ppm) Count_Me->NOE_Check Yes Result_N2 FAIL: N2-Isomer / Mixture (No NOE to OMe) Count_Me->Result_N2 No (Mixture) Result_N1 PASS: N1-Isomer Confirmed (NOE to OMe observed) NOE_Check->Result_N1 Enhancement at 3.9 ppm NOE_Check->Result_N2 No Enhancement

Caption: Logic flow for validating the N1-isomer identity using NMR and NOE experiments.

Troubleshooting & Common Artifacts

ObservationRoot CauseSolution
Missing COOH peak Proton exchange with water in wet DMSO.Add 1-2 drops of D

O (peak disappears completely) to confirm, or dry sample and use fresh ampoule DMSO-d

.
Broad Aromatic Peaks Restricted rotation or aggregation.Heat probe to 313 K (40°C) to sharpen signals.
Extra Singlets (~4.1 ppm) Presence of N2-methyl isomer.Integrate the N1-Me vs. N2-Me signals to calculate molar ratio.

References

  • Claramunt, R. M., et al. (2006). "The structure of indazole N-oxides." Arkivoc, (iv), 53-62. (Establishes N1 vs N2 chemical shift precedents).

  • López, C., Claramunt, R. M., & Elguero, J. (1993).[2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. (Authoritative data on C13 shifts for N-methyl indazoles).

  • BenchChem. (2025). "A Comparative Guide to 1H- and 2H-Indazole Derivatives." (General comparison of physicochemical properties).

Sources

Comparative

Distinguishing N1 and N2 Methyl Indazole Isomers by NOESY NMR: A Comprehensive Analytical Guide

Executive Summary & Context Indazoles are privileged scaffolds in medicinal chemistry, forming the core of FDA-approved drugs like the tyrosine kinase inhibitor pazopanib and various cannabinoid receptor agonists[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Indazoles are privileged scaffolds in medicinal chemistry, forming the core of FDA-approved drugs like the tyrosine kinase inhibitor pazopanib and various cannabinoid receptor agonists[1][2]. A persistent synthetic challenge in indazole chemistry is annular tautomerism. Direct N-alkylation of the 1H-indazole core typically yields a mixture of N1-alkylated (thermodynamically controlled) and N2-alkylated (kinetically controlled) regioisomers[1][3].

Because these isomers exhibit drastically different pharmacological profiles and target affinities, unambiguous structural elucidation is a critical bottleneck in drug development. While 1D ¹H and ¹³C NMR provide preliminary clues, 2D NMR techniques—specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)—are the definitive gold standards for regiochemical assignment[4][5].

The Analytical Challenge: NOESY vs. HMBC

As an application scientist, I frequently observe researchers defaulting to HMBC for all structural connectivity problems. While HMBC is a powerful tool, NOESY often provides a more direct and self-validating proof of regiochemistry for indazoles, provided the base proton assignments are accurate.

  • NOESY (Through-Space, < 5 Å): NOESY measures spatial proximity rather than bond connectivity. In an N1-methyl indazole, the methyl protons are spatially adjacent to the H-7 proton on the fused benzene ring. In an N2-methyl indazole, the methyl protons project toward the H-3 proton on the pyrazole ring[1][5]. This binary spatial relationship yields highly diagnostic, mutually exclusive NOE cross-peaks.

  • HMBC (Through-Bond, ²J/³J): HMBC measures long-range carbon-proton scalar couplings. N1-methylation shows a ³J correlation to the quaternary C-7a carbon, while N2-methylation shows a ³J correlation to C-3[4]. The primary limitation of HMBC is its reliance on the unambiguous assignment of quaternary carbons (C-7a vs. C-3a), which can be complicated by overlapping signals, poor relaxation times, or line broadening in heavily substituted analogs.

Therefore, NOESY serves as the primary diagnostic tool, with HMBC acting as an orthogonal confirmation to create a completely self-validating analytical system.

Diagnostic NMR Markers

To objectively compare the two isomers, the following table summarizes the expected NMR behavior based on empirical data and structural causality.

Analytical ParameterN1-Methyl Indazole (Thermodynamic)N2-Methyl Indazole (Kinetic)Causality / Structural Rationale
NOESY Cross-Peak N-CH₃ ↔ H-7 (Benzene ring)N-CH₃ ↔ H-3 (Pyrazole ring)Spatial proximity (< 5 Å) dictates the Nuclear Overhauser Effect[1].
HMBC Correlation N-CH₃ ↔ C-7a (³J)N-CH₃ ↔ C-3 (³J)Through-bond scalar coupling pathways[4].
¹H NMR: H-3 Shift Deshielded (Higher ppm)Shielded (Lower ppm)N2-alkylation increases electron density at C-3, shielding the proton[6].
¹H NMR: H-7 Shift Shielded (Lower ppm)Deshielded (Higher ppm)N1 lone pair deshields H-7 in the N2-isomer due to spatial proximity[6].

Experimental Workflow: NOESY Protocol for Regioisomer Assignment

A self-validating NMR protocol requires careful parameter optimization. If the mixing time is set incorrectly, spin diffusion can cause false-positive NOEs, leading to catastrophic misassignments.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified indazole isomer in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Anhydrous conditions are critical to prevent exchangeable proton interference.

  • Filter the sample into a high-quality 5 mm NMR tube to remove particulates that could disrupt magnetic field homogeneity.

Step 2: 1D ¹H NMR Acquisition & Base Assignment

  • Acquire a standard 1D ¹H NMR spectrum.

  • Crucial Validation: Unambiguously assign H-3 and H-7 before proceeding to 2D experiments. H-3 typically appears as a distinct singlet (often around 8.0 ppm for N1, 7.8 ppm for N2). H-7 is part of the aromatic system but can often be identified via its coupling pattern (e.g., a doublet with an ortho coupling of ~8 Hz)[6].

Step 3: 2D NOESY Acquisition

  • Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Mixing Time (τm) Optimization: For small molecules, the NOE builds up slowly. Start with a mixing time between 0.5 and 1.0 seconds (500 ms - 1000 ms) [7]. A mixing time that is too long will lead to spin diffusion (relay NOEs), obscuring the true spatial relationships.

  • Set the relaxation delay (D1) to at least 2 seconds (or 1.5 × T₁) to ensure complete longitudinal magnetization recovery between scans.

  • Acquire with a minimum of 16 scans per increment and 256 t1 increments to ensure adequate resolution in the indirect dimension[7].

Step 4: Processing and Interpretation

  • Apply a squared sine-bell apodization function in both dimensions before Fourier transformation.

  • Phase the spectrum such that diagonal peaks are negative (phased down) and NOE cross-peaks are positive (phased up) for small molecules in the extreme narrowing limit.

  • Extract the row/column corresponding to the N-CH₃ resonance (typically a singlet around 4.0–4.2 ppm) and check for cross-peaks to either the assigned H-3 or H-7 signals.

Visualization: Regiochemical Decision Tree

The following diagram illustrates the analytical workflow for assigning the regiochemistry of methyl indazoles based on NOESY and HMBC data.

NMR_Decision_Tree Start Purified Methyl Indazole Isomer NOESY Run 2D NOESY NMR Identify N-CH3 Resonance Start->NOESY NOE_H7 NOE Cross-Peak: N-CH3 ↔ H-7 (Benzene Ring) NOESY->NOE_H7 Path A NOE_H3 NOE Cross-Peak: N-CH3 ↔ H-3 (Pyrazole Ring) NOESY->NOE_H3 Path B N1_Isomer N1-Methyl Indazole (Thermodynamic Product) NOE_H7->N1_Isomer N2_Isomer N2-Methyl Indazole (Kinetic Product) NOE_H3->N2_Isomer HMBC_N1 Confirm via HMBC: N-CH3 ³J correlation to C-7a N1_Isomer->HMBC_N1 HMBC_N2 Confirm via HMBC: N-CH3 ³J correlation to C-3 N2_Isomer->HMBC_N2

Analytical decision tree for distinguishing N1 and N2 methyl indazole isomers using 2D NMR.

Mechanistic Insights & Structural Causality

The reliability of this NMR approach is rooted in the rigid, planar geometry of the indazole bicyclic system.

  • Spatial Geometry (NOESY): The N1 and N2 positions are separated by a rigid C-N-N bond angle. When a methyl group is attached to N1, it is forced into the same spatial hemisphere as the C-7 proton of the benzenoid ring. Conversely, an N2-methyl group projects toward the C-3 proton of the pyrazole ring. Because the NOE intensity is inversely proportional to the sixth power of the internuclear distance (

    
    ), these distinct spatial orientations produce mutually exclusive, high-intensity cross-peaks[1].
    
  • Electronic Shielding (1D ¹H NMR): The annular tautomerism also shifts the electronic distribution. In the N2-isomer (quinonoid form), the lone pair on N1 strongly deshields the adjacent H-7 proton through space, causing it to shift downfield. Simultaneously, the electron density shifts within the pyrazole ring, shielding the H-3 proton and moving it upfield compared to the N1-isomer[6]. While these 1D shifts are highly indicative, they are relative and require both isomers to be present for a confident comparison. NOESY, by contrast, provides absolute structural proof even when only a single isomer is isolated.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Silva, et al. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central (PMC).[Link]

  • De la Torre, et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central (PMC).[Link]

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate.[Link]

Sources

Validation

A Predictive Guide to the LC-MS Fragmentation of 7-Methoxy-1-methylindazole-3-carboxylic Acid: A Comparison with its 5-Methoxy Isomer

In the landscape of pharmaceutical research and metabolomics, the unambiguous identification of small molecules is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and metabolomics, the unambiguous identification of small molecules is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, providing empirical data on molecular mass and structural features through controlled fragmentation. This guide offers a detailed, predictive analysis of the electrospray ionization (ESI) fragmentation pattern of 7-Methoxy-1-methylindazole-3-carboxylic acid, a compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data but to provide a causal framework for the predicted fragmentation pathways. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established fragmentation principles from analogous structures—carboxylic acids, N-methylated indazoles, and methoxy-substituted aromatics—to construct a reliable, predictive model.[1][2][3][4][5] This approach ensures a trustworthy and scientifically grounded resource for researchers.

To highlight the subtle yet critical influence of substituent positioning on fragmentation, this guide will compare the predicted fragmentation of the 7-methoxy isomer with its hypothetical regioisomer, 5-Methoxy-1-methylindazole-3-carboxylic acid. This comparative analysis will underscore the diagnostic value of specific fragment ions in distinguishing between structurally similar compounds.

The Analyte: Chemical Context

7-Methoxy-1-methylindazole-3-carboxylic acid belongs to the indazole class of compounds, which are bicyclic heterocyclic structures containing adjacent nitrogen atoms. The molecule is characterized by three key functional groups that will dictate its behavior in an LC-MS system: a carboxylic acid, an N-methyl group, and a methoxy group on the benzene ring.

PropertyValueSource
Molecular Formula C10H10N2O3[6]
Molecular Weight 206.198 g/mol [6]
Monoisotopic Mass 206.0691 DaCalculated
Structure
7-Methoxy-1-methylindazole-3-carboxylic acid 5-Methoxy-1-methylindazole-3-carboxylic acid (Comparator)

The carboxylic acid moiety makes the molecule acidic and thus amenable to analysis in both positive and negative ESI modes. The N-methyl and methoxy groups introduce potential sites for characteristic neutral losses.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to provide robust and reproducible data for the analysis of polar, aromatic carboxylic acids like the target analyte. The causality behind each parameter selection is explained to ensure methodological transparency.

Logical Flow of the LC-MS/MS Experiment

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Sample Injection B Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) A->B C Gradient Elution: Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) B->C D Electrospray Ionization (ESI) (Positive & Negative Modes) C->D Eluent Transfer E Full Scan MS (m/z 50-300) D->E F Data-Dependent MS/MS (Top 3 Precursors) E->F G Collision-Induced Dissociation (CID) F->G H Data Acquisition G->H Fragment Ion Detection (Orbitrap or TOF Analyzer)

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Methodological Parameters

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is selected for its affinity for aromatic compounds. A sub-2 µm particle size is chosen to enhance peak sharpness and resolution.

  • Mobile Phase A: Water with 0.1% formic acid. The acid serves a dual purpose: it protonates the carboxylic acid to improve retention on the C18 stationary phase and provides a source of protons for efficient positive mode ionization.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient (e.g., 5-95% B over 10 minutes) is employed to ensure effective separation from potential isomers and impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), run separately in positive and negative modes.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 350 °C at a flow of 600 L/hr. These temperatures are optimized to facilitate desolvation without inducing thermal degradation.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS1 scan is performed, followed by MS/MS scans on the top 3 most intense precursor ions.

  • Collision Gas: Argon.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is used to generate a comprehensive fragmentation spectrum, capturing both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations.

Predicted Fragmentation Analysis: Positive Ion Mode

In positive mode ESI, the analyte will readily protonate, likely on the more basic indazole nitrogen, to form the precursor ion [M+H]⁺ at m/z 207.0764.

Predicted Fragmentation Pathway of [M+H]⁺ for 7-Methoxy-1-methylindazole-3-carboxylic acid

M [M+H]⁺ m/z 207.0764 F1 [M+H - H₂O]⁺ m/z 189.0658 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 179.0815 M->F2 - CO F5 [M+H - CH₃• - CO]⁺ m/z 164.0658 M->F5 - CH₃•, -CO F3 [M+H - H₂O - CO]⁺ m/z 161.0709 F1->F3 - CO F2->F3 - H₂O F4 [M+H - COOH•]⁺ m/z 162.0787 M [M-H]⁻ m/z 205.0619 F1 [M-H - CO₂]⁻ m/z 161.0713 M->F1 - CO₂ (43.9898 Da) F2 [M-H - CH₃•]⁻ m/z 190.0384 M->F2 - CH₃• (15.0235 Da) F3 [M-H - CO₂ - CH₂O]⁻ m/z 131.0607 F1->F3 - CH₂O (30.0106 Da)

Caption: Predicted major fragmentation pathways in negative ESI.

Mechanistic Explanations:

  • Decarboxylation (Loss of CO₂, -43.9898 Da): The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide. [2]This is expected to be the base peak in the MS/MS spectrum, yielding a highly stable anion at m/z 161.0713 .

  • Loss of Formaldehyde (CH₂O, -30.0106 Da): Following decarboxylation, the methoxy group can induce a rearrangement to eliminate neutral formaldehyde, a known pathway for methoxylated aromatic anions. This would produce a diagnostic ion at m/z 131.0607 .

  • Loss of a Methyl Radical (·CH₃, -15.0235 Da): While less common, direct loss of a methyl radical from the N-methyl or O-methyl group could produce an odd-electron anion at m/z 190.0384 . Its intensity is predicted to be low.

Comparative Analysis: 7-Methoxy vs. 5-Methoxy Isomer

The power of MS/MS lies in its ability to distinguish between isomers. While many fragments will be common to both the 7-methoxy and 5-methoxy isomers (e.g., loss of water, loss of CO₂), the relative intensities and the formation of unique diagnostic ions can differ.

The key distinction will likely arise from interactions involving the methoxy group and the adjacent indazole nitrogen in the 7-methoxy isomer.

Predicted Differentiating Fragments:

Ion Formation7-Methoxy Isomer5-Methoxy IsomerRationale
[M-H - CO₂ - CH₂O]⁻ m/z 131.0607 m/z 131.0607 This fragment will be present for both, but its relative abundance may differ. The stability of the resulting anion could be influenced by the original position of the methoxy group.
Ortho-Proximity Effects Potential for unique rearrangementsLess likelyIn the 7-methoxy isomer, the methoxy group is ortho to one of the indazole nitrogens. This proximity could facilitate unique cyclization or rearrangement reactions upon fragmentation that would be absent in the 5-methoxy isomer, potentially leading to low-intensity but highly diagnostic ions. For instance, a concerted loss involving the methyl from the methoxy group and a hydrogen from the N-methyl group could be envisioned.

Summary of Key Predicted Ions (m/z):

Ionization ModePredicted Ion7-Methoxy Isomer5-Methoxy Isomer
Positive ESI [M+H]⁺207.0764207.0764
[M+H - H₂O]⁺189.0658189.0658
[M+H - H₂O - CO]⁺161.0709161.0709
Negative ESI [M-H]⁻205.0619205.0619
[M-H - CO₂]⁻ (Base Peak) 161.0713 161.0713
[M-H - CO₂ - CH₂O]⁻131.0607131.0607

While the primary fragments are predicted to be identical in mass, the key to differentiation will lie in the relative abundance of these fragments. Subtle differences in ion stability, driven by the electronic effects of the methoxy group's position, will alter the fragmentation efficiencies, providing a potential avenue for isomeric distinction.

Conclusion

This guide provides a comprehensive, predictive framework for the LC-MS/MS analysis of 7-Methoxy-1-methylindazole-3-carboxylic acid. By grounding our predictions in the fundamental principles of mass spectrometry and drawing comparisons with a relevant structural isomer, we have established a robust hypothesis for its fragmentation behavior. The most diagnostic information is expected from negative mode ESI, where the clean loss of CO₂ will likely dominate the spectrum. Distinguishing between the 7-methoxy and 5-methoxy isomers will require careful examination of the relative intensities of common fragment ions and a search for low-abundance, unique fragments arising from proximity effects. This predictive guide serves as a valuable starting point for method development and data interpretation in the structural elucidation of this and related molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40427456, 7-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link].

  • ACS Publications (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link].

  • ACS Publications (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link].

  • ResearchGate (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link].

  • Canadian Science Publishing (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Retrieved from [Link].

  • ResearchGate (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link].

  • PubChemLite (n.d.). 7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • PMC (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link].

  • ResearchGate (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link].

  • Scientific Research Publishing (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link].

  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link].

  • Wikipedia (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].

Sources

Comparative

High-Resolution Crystal Structure Analysis of 7-Methoxy-1-methylindazole Derivatives: A Comparative Guide

Executive Summary The 7-methoxy-1-methylindazole core is a privileged heterocyclic scaffold extensively utilized in structure-based drug design (SBDD), particularly for targeting fibroblast growth factor receptor (FGFR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-methoxy-1-methylindazole core is a privileged heterocyclic scaffold extensively utilized in structure-based drug design (SBDD), particularly for targeting fibroblast growth factor receptor (FGFR) kinases[1]. The N1-methyl group restricts tautomerization, locking the molecule into a bioactive conformation, while the 7-methoxy group acts as a critical hydrogen bond acceptor deep within the kinase ATP-binding pocket[1].

However, the specific steric and electronic properties of these derivatives often cause them to rapidly precipitate as microcrystalline powders. This creates a severe bottleneck for traditional Single-Crystal X-ray Diffraction (SCXRD), which requires large, perfectly ordered crystals[2]. This guide objectively compares SCXRD, Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD), providing a self-validating experimental workflow for resolving the absolute configuration of challenging indazole pharmacophores.

Methodological Comparison: Structural Elucidation Techniques

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the historical gold standard for structural biology and small-molecule crystallography. It relies on the scattering of X-rays by the electron clouds of the atoms[3].

  • The Advantage: It provides unambiguous determination of absolute configuration via anomalous dispersion (measured by the Flack parameter)[3].

  • The Bottleneck: It strictly requires large, high-quality crystals (>50 µm)[2]. 7-methoxy-1-methylindazole derivatives frequently fail to yield crystals of this size, forcing researchers into months of exhaustive and often fruitless solvent screening.

Microcrystal Electron Diffraction (MicroED)

MicroED is a transformative cryo-electron microscopy (cryo-EM) technique. Because electrons interact with both the atomic nucleus and the electron cloud, their scattering cross-section is approximately 10⁴ times stronger than that of X-rays[4].

  • The Advantage: MicroED yields atomic-resolution data from vanishingly small nanocrystals (100 nm – 1 µm) and requires as little as 2 mg of raw powder[2]. It entirely bypasses the need for macroscopic crystallization.

  • The Bottleneck: Electrons do not produce a significant anomalous signal. Therefore, direct absolute configuration assignment is impossible from diffraction intensities alone[5].

Powder X-ray Diffraction (PXRD)
  • The Advantage: PXRD is highly effective for confirming bulk phase purity, identifying polymorphs, and monitoring batch-to-batch consistency.

  • The Bottleneck: Severe peak overlap in low-symmetry organic molecules makes ab initio 3D structure determination highly complex and often unreliable for novel drug scaffolds.

Quantitative Performance Comparison

ParameterSCXRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 50 µm100 nm – 1 µmBulk Powder
Sample Amount Required > 10 mg~ 2 mg> 50 mg
Resolution Limit ~ 0.7 Å – 0.8 Å~ 0.8 Å – 1.0 Å> 1.5 Å (often lower)
Absolute Configuration Direct (Anomalous Dispersion)Indirect (Requires Chiral Probe)Not Possible
Typical Acquisition Time 12 – 24 Hours3 – 5 Minutes1 – 2 Hours
Typical R1 Factor < 0.050.10 – 0.15N/A (Profile R-factors used)

Experimental Protocol: Self-Validating MicroED Workflow

To overcome MicroED's inability to directly measure anomalous dispersion, this protocol employs chiral salt formation . By introducing a counterion with a known absolute configuration, the stereocenters of the 7-methoxy-1-methylindazole derivative can be unambiguously assigned relative to the internal chiral reference[5].

Step 1: Chiral Salt Co-Crystallization (The Self-Validating Step)
  • Dissolve 2 mg of the basic 7-methoxy-1-methylindazole derivative in a minimal volume of ethyl acetate.

  • Add an equimolar amount of a chiral acid (e.g., d-malic acid or L-tartaric acid)[3].

  • Induce precipitation via slow evaporation or anti-solvent addition (e.g., hexanes) to yield a microcrystalline powder.

  • Causality & Validation: The known stereocenters of the d-malate counterion serve as an internal, self-validating reference during structural refinement. If the refinement correctly places the d-malate stereocenters without constraints, the absolute configuration of the attached indazole derivative is structurally locked and verified[5].

Step 2: Cryo-TEM Grid Preparation & Vitrification
  • Apply 2–3 µL of the microcrystalline suspension onto a glow-discharged holey carbon TEM grid.

  • Blot away excess solvent and plunge-freeze the grid in liquid ethane.

  • Causality: Vitrification prevents the formation of crystalline ice. Crystalline ice produces strong, parasitic diffraction rings that obscure the high-resolution diffraction spots of the indazole sample[6].

Step 3: Cryo-FIB Milling (Conditional)
  • Assess crystal thickness using the TEM search mode at low magnification.

  • If crystals exceed 500 nm in thickness, transfer the grid to a cryo-Focused Ion Beam (FIB) microscope and mill the crystal with a gallium ion beam to a lamella thickness of 200–300 nm[6].

  • Causality: Electrons have a low inelastic mean free path. Crystals thicker than 500 nm induce dynamical scattering (multiple scattering events), which distorts the measured intensities and prevents accurate kinematical refinement[4].

Step 4: Continuous Rotation Data Collection
  • Transfer the grid to a cryo-TEM operating at 200–300 kV.

  • Continuously rotate the stage from -30° to +30° at a constant rate (e.g., 0.5°/s) while recording diffraction patterns on a direct electron detector[4].

  • Causality: Continuous rotation integrates the diffraction intensities across the Ewald sphere. This minimizes partial reflections and yields a complete, highly accurate dataset analogous to SCXRD[4].

Step 5: Data Processing & Refinement
  • Process the data using standard X-ray crystallography software (e.g., DIALS for integration, SHELXT for phasing, SHELXL for refinement).

  • Validate the final structure by confirming the geometry of the chiral counterion. An R1 factor < 0.15 indicates a high-confidence MicroED structure.

Workflow Visualization

G Start 7-Methoxy-1-methylindazole Derivative Sample Check Crystal Size Assessment Start->Check SCXRD_Path Large Crystals (>50 µm) Check->SCXRD_Path MicroED_Path Micro/Nano Crystals (<1 µm) or Powder Check->MicroED_Path SCXRD_Prep Mount on Goniometer (Cryo-loop) SCXRD_Path->SCXRD_Prep MicroED_Prep TEM Grid Prep & Cryo-FIB Milling (if needed) MicroED_Path->MicroED_Prep SCXRD_Collect X-ray Diffraction (Anomalous Dispersion) SCXRD_Prep->SCXRD_Collect MicroED_Collect Electron Diffraction (Continuous Rotation) MicroED_Prep->MicroED_Collect Process Data Integration & Refinement (SHELXT/SHELXL) SCXRD_Collect->Process MicroED_Collect->Process Result High-Resolution 3D Structure & Absolute Configuration Process->Result

Workflow comparing SCXRD and MicroED for the structural determination of indazole derivatives.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Communications URL:[Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: ACS Medicinal Chemistry Letters URL:[Link]

  • MicroED Services for Small Molecules and New Materials Source: Read Crystal Biosciences URL:[Link]

Sources

Validation

Validating purity of indazole-3-carboxylic acid via elemental analysis

Part 1: The Purity Paradox in Heterocyclic Chemistry In pharmaceutical intermediate synthesis, Indazole-3-carboxylic acid (CAS 4498-67-3) presents a classic analytical trap. It is a critical scaffold for 5-HT3 receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Purity Paradox in Heterocyclic Chemistry

In pharmaceutical intermediate synthesis, Indazole-3-carboxylic acid (CAS 4498-67-3) presents a classic analytical trap. It is a critical scaffold for 5-HT3 receptor antagonists (e.g., Granisetron) and PARP inhibitors.

Commercial vendors often supply this compound with a Certificate of Analysis (CoA) claiming ">98% Purity (HPLC)." However, for a drug development professional, HPLC purity is necessary but insufficient.

The Core Problem

Indazole-3-carboxylic acid is an amphoteric molecule often isolated via acid-base precipitation (e.g., NaOH saponification followed by HCl acidification). This process frequently traps inorganic salts (NaCl) and hydration water within the crystal lattice.

  • HPLC-UV detects the aromatic indazole core but is blind to inorganic salts and moisture.

  • Result: You can have a sample that is 99.9% pure by HPLC but only 90% pure by mass (assay).

This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) to validate the absolute purity of this specific compound.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation techniques for Indazole-3-carboxylic acid (C₈H₆N₂O₂).

FeatureElemental Analysis (CHN) HPLC-UV qNMR (¹H)
Primary Output Mass fraction of C, H, NRelative peak area %Molar ratio vs. Internal Standard
Detection Scope Total bulk materialUV-active organic chromophoresProton-containing species
Blind Spot Specific impurity identityInorganic salts, Moisture Inorganic salts (no protons)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)10–20 mg (Recoverable)
Precision

absolute
High (0.1% RSD)Moderate (

)
Critical Utility Validates Salt/Solvent absence Validates organic synthesis successAbsolute assay & structure ID
Expert Insight: Why EA Wins for This Compound

While qNMR is powerful, it requires an internal standard and precise relaxation delays (T1). For Indazole-3-carboxylic acid, the carboxylic proton is exchangeable and broad, and the aromatic protons can overlap with common solvents like Toluene. Elemental Analysis is the most robust "gatekeeper" for mass balance. If your Carbon value is off by >0.4%, your sample contains significant non-carbonaceous contamination (water or salt) that HPLC missed.

Part 3: Theoretical Baseline & Experimental Protocol

To validate purity via EA, you must compare experimental results against the theoretical composition of C₈H₆N₂O₂.

Theoretical Calculation

Molecular Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol

  • Carbon (C):

    
    
    
  • Nitrogen (N):

    
    
    
  • Hydrogen (H):

    
    
    
Experimental Protocol (Self-Validating System)

Step A: Sample Pre-treatment (Critical) Indazole-3-carboxylic acid decarboxylates at high temperatures (~266°C) and traps moisture.

  • Do not oven dry at >100°C.

  • Protocol: Dry sample in a vacuum desiccator over P₂O₅ at 60°C for 4 hours . This removes surface moisture without risking thermal degradation (decarboxylation to indazole).

Step B: The Combustion

  • Instrument: Flash 2000 or Elementar vario (Combustion temp: 950°C).

  • Carrier Gas: Helium.

  • Oxidation: Oxygen injection (ensure sufficient O₂ boost for the aromatic ring).

Step C: Data Interpretation (The "Triangle of Truth") Compare Experimental (


) vs. Theoretical (

). Acceptance criteria:

.
Scenario Analysis:
  • Pass: C=59.1%, H=3.8%, N=17.1%. (All within

    
    ).
    
  • Fail (Salt Contamination): C=56.3%, H=3.5%, N=16.4%.

    • Pattern: All values are proportionally lower.

    • Diagnosis: ~5% inorganic salt (e.g., NaCl) or silica gel. The "inert" filler dilutes the elemental mass.

  • Fail (Hydrate/Solvent): C=57.0%, H=4.5%, N=16.6%.

    • Pattern: C and N are low, but H is high .

    • Diagnosis: Trapped water or methanol. (Water adds H but no C/N).

Part 4: Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating Indazole-3-carboxylic acid, integrating HPLC, EA, and qNMR.

PurityValidation Start Crude Indazole-3-carboxylic Acid Isolated HPLC Step 1: HPLC-UV Analysis (Check Organic Impurities) Start->HPLC DecisionHPLC HPLC > 98%? HPLC->DecisionHPLC Reprocess Recrystallize / Column (Remove Organic Byproducts) DecisionHPLC->Reprocess No EA Step 2: Elemental Analysis (CHN) (Check Mass Balance/Salts) DecisionHPLC->EA Yes Reprocess->HPLC DecisionEA Values within ±0.4%? EA->DecisionEA FailEA Analyze Deviation Pattern DecisionEA->FailEA No qNMR Step 3: qNMR (Optional) (Absolute Assay Confirmation) DecisionEA->qNMR Yes (Pass) SaltCheck Low C, Low N? (Inorganic Salt Present) FailEA->SaltCheck WaterCheck Low C, High H? (Solvent/Water Trap) FailEA->WaterCheck Desalt Acid/Base Wash or Reverse Phase Desalting SaltCheck->Desalt Yes Dry Vacuum Dry (60°C, P2O5) WaterCheck->Dry Yes Desalt->EA Dry->EA Final Validated Reference Standard qNMR->Final

Figure 1: Integrated purity validation workflow ensuring detection of both organic (HPLC) and inorganic (EA) impurities.

References

  • Vertex AI Search. (2026). Indazole-3-carboxylic acid properties and synthesis. Retrieved from 1

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from 2

  • BenchChem. (2025).[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from 3

  • Veeprho. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from 4

  • National Institutes of Health (NIH). (2025). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem.[5][6] Retrieved from 6[6]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1-methylindazole-3-carboxylic acid proper disposal procedures

Topic: 7-Methoxy-1-methylindazole-3-carboxylic acid Proper Disposal Procedures Introduction: Chemical Identity & Hazard Profile 7-Methoxy-1-methylindazole-3-carboxylic acid is a heterocyclic organic acid commonly used as...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Methoxy-1-methylindazole-3-carboxylic acid Proper Disposal Procedures

Introduction: Chemical Identity & Hazard Profile

7-Methoxy-1-methylindazole-3-carboxylic acid is a heterocyclic organic acid commonly used as a building block in pharmaceutical research (e.g., for kinase inhibitors or receptor ligands).[1][2][3][4] Because it is a research chemical with specific functional groups (indazole ring, carboxylic acid), it requires strict adherence to organic waste disposal protocols to prevent environmental contamination and ensure personnel safety.[2][3]

  • CAS Number: 133841-10-8[1][2][3][4]

  • Molecular Formula: C₁₀H₁₀N₂O₃[1][3][4]

  • Physical State: Solid (typically off-white to beige powder)[1][2][3][4]

  • Solubility: Sparingly soluble in water; soluble in DMSO, Methanol, and DMF.[3][4]

Hazard Summary (GHS Classification)
Hazard TypeCodeDescription
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]
Skin Irritation H315 Causes skin irritation.[1][3][4]
Eye Irritation H319 Causes serious eye irritation.[1][3][4]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4]

Pre-Disposal Safety & PPE Requirements

Before handling waste, ensure the following Personal Protective Equipment (PPE) is worn. This compound is a potent irritant; inhalation of dust and contact with skin must be avoided.[1][2][3][4]

CategoryRequirementRationale
Respiratory N95 / P100 Respirator Prevents inhalation of fine particulates during weighing or transfer.[1][2][3][4]
Eye Protection Chemical Splash Goggles Protects against ocular irritation (H319) from dust or splashes.[1][2][3][4]
Hand Protection Nitrile Gloves (Double-gloved) Provides a barrier against skin absorption and irritation (H315).[1][2][3][4]
Body Protection Lab Coat (Buttoned) Prevents contamination of personal clothing.[1][2][3][4]

Waste Classification & Segregation

Proper classification is the single most critical step in disposal.[1][2][3][4] This chemical is NOT a P-listed or U-listed acute hazardous waste under US RCRA regulations, but it must be treated as Hazardous Chemical Waste due to its toxicity and irritant properties.[1][3][4]

Core Waste Streams
  • Solid Waste: Pure compound, contaminated weighing boats, paper towels, and gloves.[2][3][4]

  • Liquid Waste (Organic Acid): Solutions in DMSO, Methanol, or other organic solvents.[2][3][4][5]

  • Aqueous Waste: Only if the compound has been neutralized and is in a water-based buffer (rare).[1][2][3][4]

CRITICAL RULE: Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste container, as this may generate heat or toxic byproducts.[3]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2][3][4]

  • Labeling: Affix a hazardous waste label. Clearly write: "Hazardous Waste - Solid Organic - 7-Methoxy-1-methylindazole-3-carboxylic acid - Irritant/Toxic."

  • Procedure:

    • Transfer the solid carefully to the container to avoid raising dust.[1][2][3][4]

    • Wipe the exterior of the original vial with a damp Kimwipe (methanol-dampened).[1][2][3][4]

    • Place the Kimwipe into the same solid waste container.[1][2][3][4]

    • Seal the container tightly.[1][2][3][4][6]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Container: Amber glass or HDPE solvent waste bottle.

  • Segregation: Segregate into the "Organic Acid" or "Non-Halogenated Organic" waste stream depending on the solvent used.[1][3][4]

    • If in DMSO/Methanol: Use "Non-Halogenated Organic" stream.[1][2][3][4]

    • If in Halogenated Solvents (DCM/Chloroform): Use "Halogenated Organic" stream.[1][2][3][4][7]

  • Procedure:

    • Pour the solution into the waste container using a funnel.[1][2][3][4]

    • Record the volume and concentration on the waste log.[1][2][3][4]

    • Do not fill >90% to allow for thermal expansion.[1][2][3][4]

Scenario C: Cleaning Contaminated Glassware

Because Indazole-3-carboxylic acid derivatives are sparingly soluble in water, simple water rinsing is ineffective and leaves residue.[1][2][3][4]

  • First Rinse: Rinse glassware with a small volume of Methanol or Acetone .[1][2][3][4] Collect this rinse in the Organic Solvent Waste container.

  • Second Rinse: Rinse with water. This can usually go down the drain if the first rinse was thorough (check local regulations), otherwise collect as aqueous waste.[3][4]

  • Final Wash: Wash with detergent and water as normal.[1][2][3][4]

Decision Matrix: Disposal Workflow

The following diagram outlines the logical decision-making process for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 7-Methoxy-1-methylindazole-3-carboxylic acid StateCheck What is the physical state? Start->StateCheck SolidPath Solid Waste (Powder, wipes, debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, reaction mix) StateCheck->LiquidPath Liquid SolidBin Segregate into SOLID ORGANIC WASTE container SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Final Transfer to EHS/Waste Management for Incineration SolidBin->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalogenated No Halogens HaloBin Dispose in HALOGENATED Solvent Waste Halogenated->HaloBin NonHaloBin Dispose in NON-HALOGENATED Solvent Waste NonHalogenated->NonHaloBin HaloBin->Final NonHaloBin->Final

Caption: Decision matrix for segregating 7-Methoxy-1-methylindazole-3-carboxylic acid waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If a large amount of powder is airborne, leave the area and allow dust to settle.[1][3][4]

  • PPE Up: Wear nitrile gloves, goggles, and an N95 mask.[2][3][4]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1][2][3][4] Cover with wet paper towels (dampened with water or methanol) to suppress dust, then scoop into a waste bag.[2][3][4]

    • Liquids: Absorb with vermiculite, sand, or chemical spill pads.[2][3][4]

  • Decontamination: Wipe the surface with a soap/water solution after bulk removal.[1][2][3][4]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid (Parent Structure).[1][2][3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3][4] Retrieved from [Link][2][3][4]

Sources

Handling

A Comprehensive Safety and Handling Guide for 7-Methoxy-1-methylindazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Methoxy-1-methylindazole-3-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS No: 133841-10-8). As a Senior Application Scientist, the following protocols are designed to ensure procedural accuracy and laboratory safety, grounded in established best practices for handling heterocyclic carboxylic acids.

I. Core Hazard Assessment and Chemical Profile

7-Methoxy-1-methylindazole-3-carboxylic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Understanding its hazard profile is the first step in safe handling.

Hazard Classification (GHS): [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Signal Word: Warning[1]

Chemical and Physical Properties
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.198 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]

II. Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides robust protection against splashes of solutions or airborne dust particles.[3]
Hand Protection Nitrile or Neoprene gloves.Nitrile gloves offer broad resistance to mild acids and solvents.[4][5] Neoprene provides excellent resistance against acids and bases.[6] Always inspect gloves for degradation before use and double-gloving is recommended for extended operations.[7]
Body Protection A flame-resistant lab coat worn over full-length clothing.Protects skin from accidental contact and minimizes fire risk. An impervious apron should be worn when handling larger quantities.[3]
Respiratory Protection An N95 dust mask or a half-mask respirator with acid gas/organic vapor cartridges.Necessary when handling the powder form to prevent inhalation of dust, or if there is a risk of aerosol generation.[3]
Foot Protection Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.[3]

III. Experimental Protocols: From Receipt to Disposal

A. Engineering Controls and Laboratory Setup

All handling of 7-Methoxy-1-methylindazole-3-carboxylic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are immediately accessible. The work area should be kept clear of clutter and incompatible materials.

B. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Dispensing (Solid):

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation:

    • Add the solid compound slowly to the chosen solvent in a suitable flask.

    • If dissolution is slow, use a magnetic stirrer. Avoid heating unless the reaction protocol specifically requires it, and ensure adequate ventilation and cooling capabilities are in place.

  • Post-Handling:

    • Thoroughly wipe down the work surface with a damp cloth or towel, which should then be disposed of as contaminated solid waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Logical Workflow for Handling 7-Methoxy-1-methylindazole-3-carboxylic acid

Caption: A step-by-step workflow for the safe handling of 7-Methoxy-1-methylindazole-3-carboxylic acid.

IV. Emergency and Disposal Plans

A. Spill Response

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material (vermiculite, dry sand).

    • Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • If the material is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

B. Exposure and First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[1] Seek immediate medical attention.

C. Waste Disposal Protocol

All waste materials contaminated with 7-Methoxy-1-methylindazole-3-carboxylic acid must be treated as hazardous waste. Do not dispose of this chemical down the drain.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, bench paper, and other solid materials in a clearly labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).[8] The label must include "Hazardous Waste" and the full chemical name.[8]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible waste container. If the solution contains other hazardous components, list all constituents on the label.[8]

  • Neutralization of Dilute Aqueous Acidic Waste (if permissible by your institution):

    • This procedure should only be performed on small quantities (<100 mL) of dilute (<5%) aqueous solutions by trained personnel.

    • In a fume hood, slowly add a weak base, such as a saturated sodium bicarbonate solution, to the diluted acidic waste while stirring.[1]

    • Monitor the pH with pH paper or a meter. Continue adding the base until the pH is between 6.0 and 8.0.[1]

    • This neutralized solution may be eligible for drain disposal with copious amounts of water, but always confirm with your institution's EHS guidelines first.[1][9]

  • Storage and Collection:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for pickup and disposal through your institution's EHS department.

Reactivity and Incompatible Materials:

  • Stability: Stable under normal laboratory conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[3]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

V. References

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]

  • May & Baker. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. [Link]

  • Environmental Health and Safety - The University of Iowa. (n.d.). OSHA Glove Selection Chart. [Link]

  • University of California, Irvine. (n.d.). Chemical Resistance of Gloves – Quick guide. [Link]

Sources

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